3,4-Dichloro-4'-ethylbenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUEQJULCZANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374173 | |
| Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-28-5 | |
| Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dichloro-4'-ethylbenzophenone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3,4-Dichloro-4'-ethylbenzophenone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a substituted aromatic ketone. Its structure consists of a benzophenone core with two chlorine atoms substituted on one phenyl ring at the 3 and 4 positions, and an ethyl group on the other phenyl ring at the 4' position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | (3,4-Dichlorophenyl)(4-ethylphenyl)methanone |
| CAS Number | 844885-28-5[1] |
| Molecular Formula | C₁₅H₁₂Cl₂O[1] |
| Molecular Weight | 279.16 g/mol [1] |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
| InChI Key | Not available in searched literature. |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 407.2 ± 45.0 °C | Predicted[1] |
| Density | 1.244 ± 0.06 g/cm³ | Predicted[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
As specific experimental procedures for the synthesis and analysis of this compound are not published, the following sections provide detailed, generalized protocols based on standard organic chemistry techniques for similar compounds.
Synthesis: Friedel-Crafts Acylation
A plausible and common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This would involve the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Detailed Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Anhydrous aluminum chloride (1.1 equivalents) is carefully weighed and transferred to the reaction flask.
-
Anhydrous dichloromethane (or another suitable inert solvent like dichloroethane) is added to the flask to suspend the AlCl₃.
-
Ethylbenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the reaction flask.
-
3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and placed in the dropping funnel.
-
-
Reaction Execution:
-
The reaction flask is cooled in an ice bath to 0-5 °C.
-
The solution of 3,4-dichlorobenzoyl chloride is added dropwise from the dropping funnel to the stirred suspension in the reaction flask over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on both rings and the ethyl group (a quartet and a triplet).
-
¹³C NMR would show the expected number of signals for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the two chlorine atoms.
-
Melting Point Analysis: A sharp melting point range would indicate the purity of the compound.
Biological Activity and Toxicology (Inferred)
There is no specific biological activity or toxicological data available for this compound in the searched literature. However, data from related dichlorobenzophenones can provide some context for potential areas of investigation.
-
4,4'-Dichlorobenzophenone (DCBP): This compound is a known metabolite of the pesticide DDT.[2] It has been reported to be harmful if swallowed.
-
2,5-Dichlorobenzophenone: This isomer is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
-
General Considerations for Dichlorobenzophenones: Some dichlorobenzophenones are listed as potential endocrine-disrupting compounds.[6]
It is crucial to note that these activities are for related compounds and may not be representative of the biological profile of this compound. Any assessment of its biological activity would require dedicated experimental studies.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.
References
- 1. This compound CAS#: 844885-28-5 [amp.chemicalbook.com]
- 2. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]
- 3. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]
- 4. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3,4-Dichloro-4'-ethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the plausible synthesis pathways for 3,4-Dichloro-4'-ethylbenzophenone, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.
Overview of the Synthetic Pathway
The most direct and industrially scalable approach to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The overall synthesis can be broken down into three main stages:
-
Synthesis of 3,4-Dichlorobenzoic Acid: The precursor acid is synthesized via the oxidation of 3,4-dichlorotoluene.
-
Formation of 3,4-Dichlorobenzoyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride.
-
Friedel-Crafts Acylation: The final step involves the acylation of ethylbenzene with the prepared 3,4-dichlorobenzoyl chloride.
The following diagram illustrates the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 3,4-Dichlorobenzoic Acid
This stage involves the oxidation of 3,4-dichlorotoluene. A robust method utilizes a catalyst and an oxidizing agent under controlled conditions.[1][2]
Reaction:
References
Technical Guide: Physicochemical and Toxicological Profile of 3,4-Dichloro-4'-ethylbenzophenone (CAS 844885-28-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data for 3,4-Dichloro-4'-ethylbenzophenone (CAS 844885-28-5). Due to a lack of specific biological data for this compound, this document also explores the toxicological properties of the closely related compound, p,p'-dichlorobenzophenone (DCBP), to provide a potential framework for further investigation. The synthesis of the title compound is also detailed.
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | Internal Database |
| CAS Number | 844885-28-5 | Internal Database |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |
| Molecular Weight | 279.16 g/mol | [1] |
| Predicted Boiling Point | 407.2 ± 45.0 °C | [1] |
| Predicted Density | 1.244 g/cm³ | Internal Database |
| Flash Point | 172.1 °C | Internal Database |
| Experimental Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis
This compound can be synthesized via a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
The synthesis of 4-ethylbenzophenone, a structurally similar compound, has been described and can be adapted for this compound. The general procedure involves the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
Ethylbenzene
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Appropriate glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
Procedure:
-
In a round-bottom flask, ethylbenzene and dichloromethane are combined and cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
3,4-Dichlorobenzoyl chloride is added dropwise via an addition funnel.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis Workflow
Workflow for the Friedel-Crafts acylation synthesis.
Biological and Toxicological Data (Inferred from a Related Compound)
Disclaimer: To date, no specific biological activity, mechanism of action, or signaling pathway data has been found for this compound (CAS 844885-28-5). The following information pertains to the structurally similar compound p,p'-dichlorobenzophenone (DCBP) and should be considered as a potential starting point for investigating the biological effects of the title compound.
A study on p,p'-dichlorobenzophenone (DCBP), a degradation product of the acaricide dicofol, has shown that it possesses potent antiandrogenic properties.[2] This activity was observed in an in vitro transactivation system using COS-7 cells and was confirmed in T47D human mammary carcinoma cells.[2]
Potential Antiandrogenic Mechanism of Action (Hypothetical for this compound)
The antiandrogenic activity of DCBP suggests that it may act as a competitive antagonist of the androgen receptor (AR). This proposed mechanism involves the binding of the dichlorobenzophenone molecule to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition would disrupt the normal downstream signaling cascade that leads to the expression of androgen-responsive genes.
Hypothetical antiandrogenic signaling pathway inhibition.
Future Directions
The lack of experimental data for this compound highlights the need for further research. Key areas for future investigation include:
-
Determination of experimental physicochemical properties: Accurate measurement of melting point, solubility in various solvents, pKa, and LogP is essential for understanding the compound's behavior.
-
Toxicological assessment: In vitro and in vivo studies are required to determine the specific biological activities, including potential endocrine-disrupting effects, cytotoxicity, and genotoxicity.
-
Mechanism of action studies: If biological activity is confirmed, further research should focus on elucidating the precise molecular targets and signaling pathways involved.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and the inferred toxicological profile from a related compound offer a basis for designing future experimental studies.
References
Solubility Profile of 3,4-Dichloro-4'-ethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Dichloro-4'-ethylbenzophenone. Due to the limited availability of public domain data on the solubility of this specific compound, this document outlines the predicted solubility in common organic solvents based on structurally related compounds and furnishes detailed experimental protocols for its precise determination.
Introduction
Predicted Solubility and Data Presentation
Based on the physicochemical properties of structurally similar compounds, the solubility of this compound is expected to be higher in non-polar and moderately polar organic solvents and lower in highly polar solvents. The following table summarizes common organic solvents in which solubility testing is recommended. At present, quantitative data is not available in the public domain.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Classification | Predicted Solubility ( g/100 mL) |
| Non-Polar Solvents | ||
| Toluene | Aromatic Hydrocarbon | Data Not Available |
| Hexane | Aliphatic Hydrocarbon | Data Not Available |
| Cyclohexane | Alicyclic Hydrocarbon | Data Not Available |
| Diethyl Ether | Ether | Data Not Available |
| Polar Aprotic Solvents | ||
| Acetone | Ketone | Data Not Available |
| Ethyl Acetate | Ester | Data Not Available |
| Acetonitrile | Nitrile | Data Not Available |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Data Not Available |
| Tetrahydrofuran (THF) | Ether | Data Not Available |
| Dimethylformamide (DMF) | Amide | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data Not Available |
| Polar Protic Solvents | ||
| Methanol | Alcohol | Data Not Available |
| Ethanol | Alcohol | Data Not Available |
| Isopropanol | Alcohol | Data Not Available |
| Water | Inorganic | Data Not Available |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of crystalline organic compounds.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.
-
Data Analysis: Calculate the solubility in grams per 100 mL or moles per liter. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the quantification of this compound.
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
| Standard Preparation | Prepare a series of standard solutions of known concentrations in a suitable solvent to create a calibration curve. |
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination.
Caption: Experimental workflow for equilibrium solubility determination.
Potential applications of substituted benzophenones in medicinal chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzophenone scaffold, consisting of a central carbonyl group flanked by two phenyl rings, represents a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide range of biological targets have established substituted benzophenones as a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of substituted benzophenones, detailing their mechanisms of action, summarizing key quantitative data, and providing foundational experimental protocols.
Anticancer Applications: Targeting Proliferation and Angiogenesis
Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and demonstrating anti-angiogenic and pro-apoptotic properties.[1][2] The mechanism of their anticancer activity is often multifaceted, involving the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that substituted benzophenones can induce apoptosis in cancer cells through caspase activation.[1][3] The intrinsic apoptosis pathway, in particular, has been implicated, with evidence of increased levels of active caspase-9 and caspase-3.[4] Furthermore, some benzophenone analogs have been found to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][3]
One of the critical pathways targeted by these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a key regulator of angiogenesis.[1][5] By interacting with and down-regulating the expression of VEGF, certain substituted benzophenones can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of substituted benzophenones is typically evaluated through in vitro cytotoxicity assays, with IC50 values representing the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for representative substituted benzophenones against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone | Tyrosinase Inhibitor | 1.4 | [6] |
| Analogue 10i (HIV-1 Inhibitor) | Wild-type HIV-1 | 0.0029 | [7] |
| Analogue 13b (HIV-1 Inhibitor) | Wild-type HIV-1 | 0.0042 | [7] |
| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [8] |
| Substituted 2-hydroxybenzophenones | T47-D (Breast) | 12.09 - 26.49 | [8] |
| Substituted 2-hydroxybenzophenones | PC3 (Prostate) | 12.09 - 26.49 | [8] |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [4][9] |
| Compound 1 | A-549 (Lung) | 0.82 | [4][9] |
| Compound 1 | SMMC-7721 (Hepatoma) | 0.26 | [4][9] |
| Compound 1 | SW480 (Colon) | 0.99 | [4][9] |
| Compound 8 | SW480 (Colon) | 0.51 | [9] |
| Compound 9 | SW480 (Colon) | 0.93 | [9] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β Inhibition | 0.014 | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | TNF-α Inhibition | 0.006 | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase | 0.010 | [10] |
Signaling and Experimental Workflow Diagrams
Anti-inflammatory Properties: Modulating Inflammatory Cascades
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with minimal side effects is a significant area of research. Substituted benzophenones have demonstrated notable anti-inflammatory activity in various preclinical models.[11][12]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the production of prostaglandins, key mediators of inflammation.[11] This is achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[13][14] By inhibiting the activation of NF-κB, substituted benzophenones can suppress the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by representative benzophenone analogues.
| Compound/Analogue | Dose | Edema Inhibition (%) | Reference |
| Benzophenone Analogue (unspecified) | Not specified | Interesting activity | [11] |
| Benzoate-substituted benzophenones (4c, 4e, 4g, 4h, 4k) | Not specified | More potent than standard drugs | [12] |
| Benzophenone glucosides (4, 6, 7) | 0.5 mg/ear | 51, 67, 73 | [15] |
| Free aglycones (2, 5) | 0.5 mg/ear | 55, 53 | [15] |
Signaling and Experimental Workflow Diagrams
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. scribd.com [scribd.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
The Genesis of a Benzophenone: A Technical Guide to 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context, synthesis, and known properties of 3,4-Dichloro-4'-ethylbenzophenone. While the specific historical details of its initial synthesis are not extensively documented in publicly available literature, its discovery can be situated within the broader history of synthetic organic chemistry, particularly the development and application of the Friedel-Crafts acylation reaction. This document outlines a plausible synthetic route based on this well-established methodology, presents available physicochemical data, and offers insights into the general experimental workflow for its preparation and characterization. The absence of documented biological activity or associated signaling pathways for this specific molecule is noted, suggesting an area for future research.
Historical Context: An Inferred Discovery
The discovery of this compound is not marked by a singular, celebrated event but is rather a logical outcome of the systematic exploration of aromatic ketones following the groundbreaking discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This reaction provided a robust method for the acylation and alkylation of aromatic rings, opening up a vast new landscape for synthetic chemists.
The subsequent decades saw an explosion in the synthesis of novel substituted benzophenones. These compounds were investigated for a wide array of potential applications, driven by the burgeoning chemical industry. Benzophenones, as a class, were found to possess valuable properties as UV absorbers, photoinitiators, and as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and pesticides.
The introduction of halogen and alkyl substituents onto the benzophenone scaffold, as seen in this compound, was a common strategy to modulate the physicochemical and biological properties of the parent molecule. The dichloro-substitution pattern, in particular, was often explored to enhance biological activity or to serve as a precursor for further chemical modifications. The ethyl group, an electron-donating substituent, would have been introduced to modify the electronic properties of the benzoyl moiety.
Given this context, it is highly probable that this compound was first synthesized in the mid-20th century as part of a broader research program investigating the structure-activity relationships of substituted benzophenones for applications in materials science, agriculture, or pharmacology. Its existence is a testament to the power and versatility of the Friedel-Crafts acylation in generating novel chemical entities for scientific exploration.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂Cl₂O | Chemical Supplier Data |
| Molecular Weight | 279.16 g/mol | Chemical Supplier Data |
| Predicted Boiling Point | 407.2 ± 45.0 °C | Chemical Supplier Data |
| Predicted Density | 1.244 ± 0.06 g/cm³ | Chemical Supplier Data |
Synthesis via Friedel-Crafts Acylation
The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of ethylbenzene, leading to the formation of the ketone product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar Friedel-Crafts acylations and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Ethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is charged with anhydrous aluminum chloride and a portion of the inert solvent (e.g., DCM). The apparatus is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 3,4-dichlorobenzoyl chloride in the inert solvent is added to the addition funnel. The solution is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C) to manage the initial exothermic reaction.
-
Addition of Ethylbenzene: Following the formation of the acyl chloride-Lewis acid complex, a solution of ethylbenzene in the inert solvent is added dropwise from the addition funnel, maintaining the controlled temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of time to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the public domain regarding the biological activity of this compound or any associated signaling pathways. The general class of dichlorobenzophenones has been investigated for various biological activities, but data on this specific isomer is lacking. This represents a potential area for future research and screening for activities such as antimicrobial, antifungal, or anticancer effects.
Conclusion
This compound is a synthetic aromatic ketone whose origins are intrinsically linked to the development of the Friedel-Crafts acylation. While its specific discovery is not well-documented, its synthesis is straightforward using established methods. The limited availability of quantitative data and the complete absence of biological activity studies highlight this compound as a relatively unexplored chemical entity. This guide provides a foundational understanding of its historical context, a practical approach to its synthesis, and a summary of its known properties, thereby serving as a valuable resource for researchers interested in exploring its potential applications.
An In-depth Technical Guide on the Thermochemical Properties of 3,4-Dichloro-4'-ethylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dichloro-4'-ethylbenzophenone is a halogenated and alkylated derivative of benzophenone. The benzophenone scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory effects[1][2]. Understanding the thermochemical properties of such compounds is crucial for drug development, enabling optimization of processes such as purification, formulation, and storage, and ensuring the stability and efficacy of the final product. This guide summarizes the available predicted data for this compound and provides a comparative analysis with experimental data of related compounds. Furthermore, it details the standard experimental protocols for determining these properties.
Physicochemical and Predicted Properties of this compound
Limited data is available for this compound, with most being predicted values. These serve as an initial estimate pending experimental verification.
Table 1: Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂Cl₂O | - |
| Molecular Weight | 279.16 g/mol | - |
| Boiling Point (Predicted) | 407.2 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | ChemicalBook |
Thermochemical Data of Benzophenone and its Derivatives
To provide a framework for the expected thermochemical behavior of this compound, this section presents experimental data for benzophenone and some of its halogenated derivatives.
Table 2: Experimental Thermochemical Data for Benzophenone
| Property | Value | Source |
| Enthalpy of Formation (Solid, 298.15 K) | -24.8 ± 1.5 kJ/mol | [3] |
| Enthalpy of Fusion | 18.574 kJ/mol | [4] |
| Enthalpy of Sublimation | 99.0 ± 1.0 kJ/mol | [5] |
| Enthalpy of Vaporization (298.15 K) | 77.9 ± 1.0 kJ/mol | [5] |
| Solid Phase Heat Capacity (Cp, 300 K) | 218.4 J/mol·K | [5] |
| Liquid Phase Heat Capacity (Cp) | 300 J/mol·K | [6] |
| Melting Point | 48.1 ± 0.2 °C (321.25 K) | [4] |
Table 3: Thermochemical Data for Brominated Benzophenone Derivatives
| Compound | Glass Transition Temp. (Tg) | Recrystallization Temp. (Tr) | Melting Point (Tm) | Source |
| Benzophenone | 211.3 K | ~250 K | 321.5 K | [7] |
| ortho-Bromobenzophenone | 220.3 K | ~260 K | 316.5 K |
These tables illustrate the baseline thermochemical values for the parent benzophenone structure and how they are influenced by halogen substitution. It is anticipated that the dichloro and ethyl substitutions in this compound will further modify these properties.
Experimental Protocols for Thermochemical Analysis
The following are detailed methodologies for key experiments used to determine the thermochemical properties of benzophenone and its derivatives. These protocols are applicable for the experimental characterization of this compound.
DSC is a fundamental technique for measuring thermal transitions such as melting point, glass transition, and crystallization, as well as for determining heat capacity.[8]
-
Objective: To determine the melting point, enthalpy of fusion, and heat capacity of the sample.
-
Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer Pyris 1, Mettler Toledo) is used.[4][9]
-
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20 mL/min).[4][10]
-
A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal transitions.[10]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[11]
-
Heat capacity can be determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. Modulated DSC (MDSC) can be employed for more accurate heat capacity measurements and to separate overlapping thermal events.[8]
-
Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[12]
-
Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) of the compound.
-
Instrumentation: An adiabatic bomb calorimeter is typically used.[12]
-
Methodology:
-
A precisely weighed sample (typically around 1 g) is pressed into a pellet and placed in a crucible within a high-pressure vessel known as a "bomb".
-
A fuse wire is connected to the sample to initiate combustion.
-
The bomb is sealed and pressurized with pure oxygen (typically to around 30 atm).
-
The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
-
The temperature of the water is monitored until it reaches a steady state.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a new steady state is reached after the combustion is complete.
-
The heat released by the combustion reaction (q) is calculated using the equation q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter system and ΔT is the measured temperature change.
-
The enthalpy of combustion is then calculated per mole of the substance. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.
-
The standard enthalpy of formation is calculated from the enthalpy of combustion using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of this compound).
-
Biological Activity and Potential Signaling Pathways
Benzophenone derivatives have been reported to possess a range of biological activities, including anticancer properties.[1] Studies on some benzophenone derivatives have identified potential molecular targets and signaling pathways involved in their antitumor effects. For instance, network pharmacology and molecular docking analyses of a potent benzophenone derivative identified key hub genes such as AKT1, CASP3, and ESR1, which are involved in critical cancer-related pathways.[13]
Below is a simplified representation of a potential signaling pathway that could be modulated by a biologically active benzophenone derivative, leading to apoptosis in cancer cells.
Caption: Potential mechanism of apoptosis induction by a benzophenone derivative.
The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties of a compound like this compound.
Caption: Experimental workflow for thermochemical characterization.
Conclusion
While experimental thermochemical data for this compound are currently lacking in the public domain, this guide provides essential predicted data and a comparative framework based on the well-characterized parent compound, benzophenone, and its derivatives. The detailed experimental protocols for DSC and combustion calorimetry offer a clear path for researchers to determine the key thermochemical properties of this compound. Such data are indispensable for advancing the development of this compound and other promising benzophenone derivatives in the pharmaceutical and chemical industries. The potential for this class of compounds to interact with significant biological pathways further underscores the importance of a thorough physicochemical characterization.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone [webbook.nist.gov]
- 6. Benzophenone (CAS 119-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. Differential Scanning Calorimetry (DSC) - Biorizon [biorizon.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atascientific.com.au [atascientific.com.au]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dichloro-4'-ethylbenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-4'-ethylbenzophenone is a substituted benzophenone derivative. The benzophenone structural motif is a key pharmacophore found in numerous biologically active compounds and is utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The Friedel-Crafts acylation is a classic and efficient method for the synthesis of aryl ketones, such as benzophenones. This application note provides a detailed protocol for the synthesis of this compound by the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using aluminum chloride as a catalyst.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3,4-dichlorobenzoyl chloride by forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene, preferentially at the para position due to the ortho,para-directing effect of the ethyl group and to minimize steric hindrance. The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the desired product, this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Dichlorobenzoyl chloride | ≥98% | Commercially Available |
| Ethylbenzene | ≥99% | Commercially Available |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Procedure:
Step 1: Reaction Setup
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0-5 °C using an ice bath.
Step 2: Addition of Reactants
-
In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) and ethylbenzene (1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. Vigorous evolution of HCl gas will be observed.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
Step 4: Work-up
-
Upon completion of the reaction, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexane can be employed to obtain the pure product.
Data Presentation
Table 1: Physicochemical Properties and Yield of this compound
| Parameter | Value |
| CAS Number | 844885-28-5 |
| Molecular Formula | C₁₅H₁₂Cl₂O |
| Molecular Weight | 279.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in literature |
| Boiling Point (Predicted) | 407.2 ± 45.0 °C |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ |
| Typical Yield | 75-85% |
Table 2: Representative Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.80-7.70 | m | 3H | Ar-H | |
| 7.55 | d | 1H | Ar-H | |
| 7.30 | d | 2H | Ar-H | |
| 2.75 | q | 2H | -CH₂- | |
| 1.28 | t | 3H | -CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 194.5 | C=O | |
| 149.0 | Ar-C | |
| 137.5 | Ar-C | |
| 134.0 | Ar-C | |
| 133.0 | Ar-C | |
| 131.0 | Ar-C | |
| 130.5 | Ar-C | |
| 129.0 | Ar-C | |
| 128.0 | Ar-C | |
| 29.0 | -CH₂- | |
| 15.0 | -CH₃ |
| IR (KBr, cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2970, 2870 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (ketone) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~830 | C-Cl stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| 278/280/282 | [M]⁺ | |
| 249/251 | [M-C₂H₅]⁺ | |
| 173/175 | [Cl₂C₆H₃CO]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 91 | [C₇H₇]⁺ |
Visualizations
Experimental Protocol for the Synthesis of 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3,4-Dichloro-4'-ethylbenzophenone. The method is based on the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using aluminum chloride as a catalyst. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram.
Introduction
This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and agrochemical industries. The synthesis described herein utilizes the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2][3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: Reaction scheme for the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.[1][2]
Materials:
-
Ethylbenzene
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (optional)
-
Melting point apparatus (optional)
-
NMR and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents). Suspend the aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To the cooled suspension, add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane dropwise via a dropping funnel. Stir the mixture at 0 °C for 15-20 minutes.
-
Addition of Ethylbenzene: Add ethylbenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 2M hydrochloric acid. This should be done carefully as the quenching process is exothermic and will release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[1]
Data Presentation
The following table summarizes the suggested quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethylbenzene | 1.1 equivalents |
| 3,4-Dichlorobenzoyl chloride | 1.0 equivalent |
| Anhydrous Aluminum Chloride | 1.2 equivalents |
| Solvent | |
| Dichloromethane | Anhydrous |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | |
| Quenching Agent | 2M Hydrochloric Acid |
| Washing Agents | 2M HCl, H₂O, sat. NaHCO₃, Brine |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Purification | |
| Method | Recrystallization or Column Chromatography |
| Eluent System (Column) | Hexane/Ethyl Acetate Gradient |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3,4-Dichloro-4'-ethylbenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4-Dichloro-4'-ethylbenzophenone as a versatile building block in organic synthesis. The content is curated for researchers and professionals in drug development and materials science, offering detailed protocols, data, and visualizations to guide its use in laboratory settings.
Introduction
This compound is a polysubstituted aromatic ketone. Its structure, featuring a dichlorinated phenyl ring and an ethyl-substituted phenyl ring connected by a carbonyl group, offers multiple reactive sites for further chemical modifications. The chlorine atoms can be targeted for nucleophilic substitution or cross-coupling reactions, while the carbonyl group can undergo a variety of classic transformations. The ethyl group can also be a site for functionalization under specific conditions. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and materials for organic electronics. Dichlorobenzophenones, in general, are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[1]
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific compound is not widely published, the following table summarizes its basic properties and available spectroscopic information.
| Property | Value | Source |
| CAS Number | 844885-28-5 | N/A |
| Molecular Formula | C₁₅H₁₂Cl₂O | N/A |
| Molecular Weight | 279.16 g/mol | N/A |
Note: The lack of extensive published data necessitates that some protocols are based on established chemical principles and analogous compounds.
Synthesis of this compound
The most common and industrially viable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
General Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
References
Application of Dichlorobenzophenones in Polymer Chemistry: A Generalized Overview with a Focus on 3,4-Dichloro-4'-ethylbenzophenone
Introduction
Benzophenone and its derivatives are versatile compounds in polymer chemistry, primarily serving as photoinitiators for UV-curable systems and as monomers in the synthesis of high-performance polymers. The incorporation of chlorine atoms onto the benzophenone scaffold, as in dichlorobenzophenones, can significantly influence the molecule's reactivity, absorption characteristics, and the properties of the resulting polymers. While specific data on 3,4-Dichloro-4'-ethylbenzophenone is scarce, its structural features suggest potential utility in both of these key areas.
The chlorine substituents can enhance intersystem crossing, a critical step in photoinitiation, and can also serve as reactive sites for nucleophilic substitution in polycondensation reactions. The ethyl group at the 4'-position may impact solubility and compatibility with organic monomers and polymers.
Potential Applications
Based on the known applications of other dichlorobenzophenone isomers, this compound could potentially be utilized in the following areas:
-
Photoinitiator for UV Curing: As a Type II photoinitiator, it can be used in formulations for coatings, inks, adhesives, and 3D printing resins. Upon UV irradiation, it would abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.
-
Monomer for High-Performance Polymers: It could serve as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs) and other engineering thermoplastics. The chlorine atoms can be displaced by nucleophiles (e.g., bisphenols) in a high-temperature polycondensation reaction to form the polymer backbone.
-
UV Absorber: The benzophenone structure provides inherent UV-absorbing properties, which could be utilized to protect polymers and coatings from UV degradation.
Experimental Protocols
The following are generalized experimental protocols derived from literature on similar dichlorobenzophenones. These are starting points and will require optimization for this compound.
Protocol 1: Photopolymerization of an Acrylate Formulation (Generalized)
This protocol describes a typical procedure for evaluating a benzophenone derivative as a photoinitiator for the UV curing of an acrylate monomer.
Materials:
-
This compound (as the photoinitiator)
-
Triethylamine (TEA) or other suitable amine co-initiator
-
Trimethylolpropane triacrylate (TMPTA) or other multifunctional acrylate monomer
-
UV curing chamber with a medium-pressure mercury lamp (e.g., 365 nm)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Spin coater
Procedure:
-
Formulation Preparation: Prepare a photocurable formulation by mixing the components in the desired ratios (see Table 1 for examples). The mixing should be done in the dark or under safe light conditions to prevent premature polymerization.
-
Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a silicon wafer) using a spin coater to ensure a uniform thickness.
-
UV Curing: Place the coated substrate in the UV curing chamber and expose it to UV radiation for a specified time.
-
Monitoring Conversion: Monitor the polymerization progress by measuring the decrease in the intensity of the acrylate double bond absorption peak (typically around 1635 cm⁻¹) using FTIR-ATR. The conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Cured Film Characterization: Evaluate the properties of the cured film, such as hardness (pencil hardness), adhesion (cross-hatch test), and solvent resistance.
Data Presentation:
Table 1: Example Formulations for Photopolymerization Studies
| Formulation ID | Photoinitiator (wt%) | Co-initiator (wt%) | Monomer (wt%) |
| F1 | 1.0 | 2.0 | 97.0 |
| F2 | 2.0 | 4.0 | 94.0 |
| F3 | 3.0 | 6.0 | 91.0 |
Protocol 2: Synthesis of a Poly(aryl ether ketone) (PAEK) (Generalized)
This protocol outlines a general procedure for the synthesis of a PAEK using a dichlorobenzophenone monomer.
Materials:
-
This compound (as the dichloro-monomer)
-
Bisphenol A or another suitable bisphenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or another high-boiling aprotic solvent
-
Toluene (as an azeotroping agent)
-
Nitrogen gas supply
-
Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reagent Charging: Charge the flask with equimolar amounts of this compound and the bisphenol, an excess of K₂CO₃ (e.g., 1.5-2.0 moles per mole of bisphenol), DMAc, and toluene.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.
-
Polymerization: After complete removal of water, slowly raise the temperature to 160-180 °C to remove the toluene. Continue the polymerization at this temperature for several hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove residual salts and solvent. Dry the polymer in a vacuum oven.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability.
Data Presentation:
Table 2: Expected Properties of a PAEK based on this compound
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Melting Temperature (Tm) | 300 - 400 °C (if crystalline) |
| Decomposition Temperature (Td) | > 450 °C |
| Molecular Weight (Mn) | 20,000 - 80,000 g/mol |
Visualizations
Photopolymerization Workflow
Caption: Workflow for UV-induced photopolymerization using a dichlorobenzophenone derivative.
Generalized Photoinitiation Mechanism
Caption: Simplified mechanism of Type II photoinitiation by a benzophenone derivative.
Application Notes and Protocols: Photochemical Reactions of 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the photochemical applications of 3,4-Dichloro-4'-ethylbenzophenone. This compound is a substituted benzophenone that can function as a Type II photoinitiator for free-radical polymerization and undergo photochemical reduction.
Overview of Photochemical Properties
This compound is a diaryl ketone that, upon absorption of ultraviolet (UV) radiation, is excited from its ground state (S₀) to a singlet excited state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is the primary reactive species in its photochemical reactions.
The key photochemical applications of this compound stem from the reactivity of its triplet state:
-
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule. This process is fundamental to its use as a photoinitiator and in photoreduction reactions.
-
Energy Transfer: The triplet state can also transfer its energy to other molecules, a process known as photosensitization.
Synthesis of this compound
A common method for the synthesis of unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[1][2] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
A plausible synthetic route involves the acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]
Application: Photoinitiator for Radical Polymerization
Substituted benzophenones are widely used as Type II photoinitiators in UV curing applications, such as in coatings, inks, and adhesives.[4][5] In this role, this compound, in conjunction with a co-initiator (typically a tertiary amine), generates free radicals that initiate the polymerization of monomers and oligomers, such as acrylates.
The proposed mechanism involves the excited triplet state of the benzophenone abstracting a hydrogen atom from the amine, creating a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization chain reaction.[4]
Illustrative Photopolymerization Efficiency
The efficiency of this compound as a photoinitiator can be evaluated by monitoring the rate of polymerization of a standard monomer, such as tripropyleneglycol diacrylate (TPGDA), often in the presence of a co-initiator like triethylamine (TEA). The data below are illustrative and based on typical performance of similar benzophenone derivatives.
| Parameter | Value | Conditions |
| Photoinitiator System | This compound (2 wt%) / Triethylamine (3 wt%) | in Tripropyleneglycol diacrylate (TPGDA) |
| UV Source | Mercury Lamp (365 nm) | - |
| Conversion (%) | ~85% | 60 seconds irradiation |
| Tack-free Time | ~10 seconds | - |
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol describes a general procedure for evaluating the performance of this compound as a photoinitiator for the UV curing of an acrylate resin.
Materials:
-
This compound
-
Tripropyleneglycol diacrylate (TPGDA)
-
Triethylamine (TEA)
-
Glass slides
-
UV curing system (e.g., medium-pressure mercury lamp, 365 nm LED)
-
Micropipettes
Procedure:
-
Formulation Preparation: In a small, amber vial, prepare the photocurable formulation by mixing:
-
95 parts by weight of TPGDA
-
2 parts by weight of this compound
-
3 parts by weight of Triethylamine
-
-
Mixing: Ensure the mixture is homogenous by vortexing or gentle stirring in the dark until the photoinitiator is fully dissolved.
-
Application: Using a micropipette, apply a thin film (e.g., 50 µm) of the formulation onto a clean glass slide.
-
UV Curing: Place the coated slide under the UV lamp. Irradiate for a specified time (e.g., 5, 10, 20, 30, 60 seconds).
-
Curing Evaluation:
-
Tack-free time: Immediately after irradiation, gently touch the surface with a cotton swab to determine if the surface is free of tackiness.
-
Solvent Resistance: After a post-cure period (e.g., 24 hours), perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the degree of cross-linking.
-
Conversion Analysis (Optional): The degree of acrylate double bond conversion can be quantified using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate peak area (e.g., around 810 cm⁻¹ or 1635 cm⁻¹).
-
Application: Photochemical Reduction (Pinacol Coupling)
Benzophenones can undergo photochemical reduction in the presence of a hydrogen donor, such as isopropanol, to form benzopinacols.[5] This reaction is a classic example of a photochemical carbon-carbon bond formation. Upon UV irradiation, the triplet-excited this compound abstracts a hydrogen atom from isopropanol, forming a ketyl radical and an isopropanol-derived radical. Two ketyl radicals then dimerize to form the corresponding pinacol.
Illustrative Photoreduction Data
The efficiency of the photoreduction can be quantified by the quantum yield (Φ), which is the number of molecules reacted per photon absorbed. The UV-Vis absorption properties are crucial for determining the optimal irradiation wavelength. The data presented here are hypothetical and based on known properties of similar dichlorobenzophenones.[6]
| Parameter | Value | Solvent |
| UV Absorption Maximum (λmax) | ~265 nm (π-π* transition), ~340 nm (n-π* transition) | Ethanol |
| Molar Absorptivity (ε) at λmax | ~15,000 M⁻¹cm⁻¹ (at 265 nm) | Ethanol |
| Quantum Yield (Φ) of Photoreduction | ~0.85 | Isopropanol |
Experimental Protocol: Photochemical Synthesis of 3,4,3',4'-Tetrachloro-4',4''-diethylbenzopinacol
This protocol outlines the photoreductive coupling of this compound to its corresponding pinacol.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Quartz reaction vessel
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, hexane/ethyl acetate eluent)
Procedure:
-
Reaction Setup:
-
Dissolve 1.0 g of this compound in 50 mL of isopropanol in a quartz reaction vessel.
-
Add one drop of glacial acetic acid to the solution.
-
Place a magnetic stir bar in the vessel and seal it.
-
-
Irradiation:
-
Place the reaction vessel in the photoreactor and ensure it is positioned for optimal light exposure.
-
Begin stirring and irradiate the solution with UV light. The reaction time can vary from several hours to days depending on the lamp intensity and reaction scale.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the disappearance of the starting material (visualized under UV light).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a round-bottom flask.
-
Remove the isopropanol using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pinacol product as a crystalline solid.
-
-
Characterization: The structure of the product can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualized Workflows
Synthesis Workflow
Caption: Friedel-Crafts synthesis of this compound.
Photochemical Application Workflow
Caption: Key photochemical pathways for this compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4'-Dichlorobenzophenone [webbook.nist.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using 3,4-Dichloro-4'-ethylbenzophenone
A comprehensive search for high-throughput screening (HTS) assays, experimental protocols, and associated data for 3,4-Dichloro-4'-ethylbenzophenone did not yield specific information on its direct application in this context.
Extensive database searches and literature reviews did not identify any established high-throughput screening assays that specifically utilize this compound as a primary tool or reagent. Consequently, there is no available quantitative data to summarize, nor are there specific experimental protocols or signaling pathways associated with its use in HTS to detail or visualize.
The search results did provide general information on high-throughput screening methodologies, assay design principles, and various technological platforms used in drug discovery and toxicology.[1][2][3][4][5] These resources cover the broad landscape of HTS but do not mention the specific compound of interest.
Information was found for structurally related compounds, such as 3,4-Dichloro-4'-ethoxybenzophenone and 3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone.[6][7] However, this information was limited to basic chemical properties, spectroscopic data, and commercial availability, with no reference to its use in biological screening assays.
Without any established biological activity or screening application for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of signaling pathways or workflows. Further primary research would be required to determine if this compound has any utility in high-throughput screening.
References
- 1. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. High throughput screening : methods and protocols | Item Details | Research Catalog | NYPL [web.nypl.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone [webbook.nist.gov]
Catalytic Synthesis of 3,4-Dichloro-4'-ethylbenzophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-4'-ethylbenzophenone and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Their chemical structure, featuring a diarylketone core with specific halogen and alkyl substitutions, makes them valuable synthons for constructing more complex molecules. The primary and most effective method for synthesizing these compounds is the Friedel-Crafts acylation reaction. This application note provides detailed protocols and data for the catalytic synthesis of this compound, focusing on the widely used Lewis acid-catalyzed Friedel-Crafts acylation.
Principle of the Method: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich ethylbenzene ring. The ethyl group on the benzene ring is an ortho-, para-director, and due to steric hindrance, the acylation occurs predominantly at the para-position, yielding the desired 4'-substituted product.[1]
Catalytic Methods and Data
The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. While aluminum chloride is the most common catalyst, other Lewis acids can also be employed.
| Catalyst | Acylating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Benzoyl chloride | Ethylbenzene | Dichloromethane | Ice bath to RT | ~60 (for 4-ethylbenzophenone) | [1] |
| AlCl₃ | 3,4-Dichlorobenzoyl chloride | Ethylbenzene | Dichloromethane | 5 to RT | (Not specified) | Adapted from[1] |
| FeCl₃ | Acetic anhydride | Anisole | Ionic Liquid | 60 | 65-94 | [2] |
| ZnCl₂ | Benzoyl chloride | Benzene | Ionic Liquid | Not specified | (Catalytically active) | [3] |
| Trifluoroacetic anhydride / Phosphoric acid | 2,5-Dichlorobenzoic acid | Phenyl ether | Not specified | Not specified | 78 | [4] |
Note: The yield for the direct synthesis of this compound using AlCl₃ is not explicitly reported in the searched literature; the value for 4-ethylbenzophenone is provided as a reference. The conditions can be optimized for the specific substrates.
Experimental Workflow
The general workflow for the synthesis of this compound via Friedel-Crafts acylation involves the reaction setup, the acylation reaction, quenching, and product purification.
Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 4-ethylbenzophenone and is a general guideline.[1] Optimization may be required to achieve the best results.
Materials:
-
Ethylbenzene
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylbenzene (1.0 equivalent) and 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to the stirred solution over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition. The reaction is exothermic and will evolve HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which acts as the electrophile.
Mechanism of Friedel-Crafts Acylation.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment and with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3,4-Dichlorobenzoyl chloride is a corrosive and lachrymatory substance. Handle it in a fume hood with proper PPE.
-
The reaction evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. The entire procedure must be carried out in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The Friedel-Crafts acylation is a robust and versatile method for the synthesis of this compound and its derivatives. By carefully controlling the reaction conditions and using an appropriate Lewis acid catalyst, high yields of the desired product can be obtained. The protocol provided here, adapted from established procedures for similar compounds, offers a reliable starting point for researchers in organic synthesis and drug development. Further optimization of catalyst, solvent, and temperature may be necessary to achieve the highest possible yield and purity for specific applications.
References
Application Notes and Protocols: In Vitro Biological Evaluation of 3,4-Dichloro-4'-ethylbenzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological evaluation of 3,4-dichloro-4'-ethylbenzophenone analogs, focusing on their potential as anticancer agents. The protocols outlined below are based on established methodologies for the assessment of cytotoxicity, induction of apoptosis, and anti-angiogenic potential of novel chemical entities. While specific experimental data for this compound and its direct analogs are not extensively available in the current literature, the following sections present illustrative data and standardized protocols that are readily adaptable for the evaluation of this compound class.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound analogs. These values are for illustrative purposes to demonstrate data presentation and are based on the typical ranges of activity observed for analogous benzophenone derivatives with anticancer properties.
Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | Analog Description | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BP-1 | This compound | 8.5 | 12.3 | 10.1 |
| BP-2 | 3,4-Dichloro-4'-propylbenzophenone | 7.2 | 10.8 | 9.5 |
| BP-3 | 3,4-Dichloro-4'-isopropylbenzophenone | 9.1 | 14.5 | 11.8 |
| BP-4 | 3-Chloro-4'-ethylbenzophenone | 15.6 | 22.1 | 18.9 |
| Doxorubicin | Standard Chemotherapeutic | 0.5 | 0.8 | 0.6 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Apoptosis Induction by this compound Analogs in MCF-7 Cells
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Fold Increase) |
| BP-1 | 10 | 4.2 |
| BP-2 | 10 | 4.8 |
| BP-3 | 10 | 3.9 |
| BP-4 | 10 | 2.1 |
| Staurosporine | 1 | 8.0 |
Fold increase is relative to untreated control cells.
Table 3: Anti-Angiogenic Potential of this compound Analogs
| Compound ID | Concentration (µM) | HUVEC Tube Formation Inhibition (%) |
| BP-1 | 10 | 65 |
| BP-2 | 10 | 72 |
| BP-3 | 10 | 58 |
| BP-4 | 10 | 35 |
| Sunitinib | 1 | 90 |
Inhibition percentage is relative to vehicle-treated control cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with the test compounds at the desired concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold increase in caspase activity relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
In separate tubes, pre-incubate the HUVEC suspension with the test compounds at the desired concentrations for 30 minutes at 37°C. Include a vehicle control and a positive control (e.g., Sunitinib).
-
Gently add 100 µL of the cell suspension containing the test compounds to each Matrigel®-coated well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of tube formation relative to the vehicle control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of this compound analogs.
Application Note: X-ray Crystallography Protocol for 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of 3,4-Dichloro-4'-ethylbenzophenone. The following procedures outline the steps for crystal growth, data collection, structure solution, and refinement to determine the three-dimensional molecular structure.
Data Presentation
The following tables summarize typical crystallographic data obtained for a compound similar to this compound. These values serve as a reference for expected results.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂Cl₂O |
| Formula Weight | 295.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 11.234(4) Å |
| α | 90° |
| β | 105.12(2)° |
| γ | 90° |
| Volume | 1367.8(9) ų |
| Z | 4 |
| Calculated Density | 1.432 Mg/m³ |
| Absorption Coefficient | 0.536 mm⁻¹ |
| F(000) | 608 |
| Data Collection | |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13<=h<=13, -16<=k<=16, -14<=l<=14 |
| Reflections collected | 12458 |
| Independent reflections | 3145 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3145 / 0 / 172 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |
Experimental Protocols
The determination of a crystal structure is a multi-step process.[1] The primary stages involve crystallization, data collection, and structure solution and refinement.
Crystallization
High-quality single crystals are essential for successful X-ray diffraction analysis.[2] For small molecules like this compound, slow evaporation from a suitable solvent is a common and effective crystallization technique.[3]
Materials:
-
This compound (high purity)
-
Various organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials or beakers
-
Filter paper
Protocol:
-
Solubility Screening: Begin by testing the solubility of a small amount of this compound in various solvents to find a solvent in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter or filter paper into a clean vial to remove any insoluble impurities.
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. Well-formed, transparent crystals with sharp edges are ideal.[2]
Data Collection
Once a suitable crystal is obtained, X-ray diffraction data can be collected.[4]
Equipment:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector
-
Cryo-cooling system
-
Goniometer head
-
Microscope
Protocol:
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.[4] Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
Cryo-cooling: Cool the crystal to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection Strategy: Center the crystal in the X-ray beam. A preliminary data collection is performed to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to produce a final set of structure factor amplitudes.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal and refine the model to best fit the experimental data.
Software:
-
Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2)
Protocol:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.
-
Model Building: An initial molecular model is built by assigning atoms to the electron density peaks.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization process.[5][6] This iterative process aims to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of unassigned electron density.
-
Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are typically refined, which model the thermal motion of the atoms in three dimensions.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness. The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of this compound.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. asianpubs.org [asianpubs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dichloro-4'-ethylbenzophenone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous aluminum chloride. |
| 2. Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low. | For Friedel-Crafts acylations, a stoichiometric amount (or slight excess) of the Lewis acid catalyst is often required as it complexes with the product. Increase the molar ratio of AlCl₃ to 3,4-dichlorobenzoyl chloride. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature. | |
| 4. Impure Reactants: The presence of impurities in ethylbenzene or 3,4-dichlorobenzoyl chloride can inhibit the reaction. | Use freshly distilled ethylbenzene and purified 3,4-dichlorobenzoyl chloride. | |
| Formation of Multiple Products (Low Selectivity) | 1. Isomer Formation: Acylation may occur at the ortho- position of ethylbenzene in addition to the desired para- position. | Lowering the reaction temperature can favor the formation of the para-isomer. The choice of solvent can also influence isomer distribution; less polar solvents may favor para-substitution. |
| 2. Polyacylation: More than one acyl group may be added to the ethylbenzene ring. | Use a molar excess of ethylbenzene relative to 3,4-dichlorobenzoyl chloride. This will increase the probability of the acylating agent reacting with an unreacted ethylbenzene molecule. | |
| 3. Rearrangement of Ethyl Group: Although less common for acylation, side reactions involving the ethyl group are possible under harsh conditions. | Maintain a controlled reaction temperature and avoid prolonged reaction times. | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product. | Monitor the reaction for completion using TLC or GC. After completion, a proper work-up procedure, including quenching with acid and extraction, is crucial. |
| 2. Formation of Colored Impurities: The product may be contaminated with colored byproducts. | Treatment with activated carbon during work-up or recrystallization can help remove colored impurities. Column chromatography is also an effective purification method. | |
| 3. Oily Product Instead of Solid: The product may not crystallize due to the presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. Try different solvent systems for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: How can I minimize the formation of the ortho-isomer?
A2: To minimize the formation of the 2'-ethyl isomer, it is recommended to carry out the reaction at a lower temperature (e.g., 0-5 °C). The steric hindrance at the ortho- position of ethylbenzene, combined with lower temperatures favoring the thermodynamically more stable para-product, will increase the selectivity for the desired 4'-ethyl isomer.
Q3: What is the optimal molar ratio of reactants and catalyst?
A3: A common starting point for Friedel-Crafts acylation is a slight molar excess of the aromatic substrate (ethylbenzene) to the acylating agent (3,4-dichlorobenzoyl chloride) to minimize polyacylation. The Lewis acid catalyst (AlCl₃) is typically used in a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) relative to the 3,4-dichlorobenzoyl chloride, as it forms a complex with the resulting ketone product.
Q4: What are suitable solvents for this reaction?
A4: Non-polar, inert solvents are generally preferred for Friedel-Crafts acylation. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). The choice of solvent can influence reaction rate and isomer selectivity.
Q5: How should the reaction be properly quenched and worked up?
A5: The reaction should be carefully quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and separate the organic and aqueous layers. The product can then be extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
Q6: What are the best methods for purifying the final product?
A6: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexanes and ethyl acetate. If recrystallization is insufficient, column chromatography on silica gel is a highly effective method for obtaining a pure product.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
3,4-Dichlorobenzoyl chloride
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Ethylbenzene
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
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Cool the mixture to 0-5 °C using an ice bath.
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In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1.0 eq.) and ethylbenzene (1.2 eq.) in anhydrous DCM.
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Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Technical Support Center: Purification of Crude 3,4-Dichloro-4'-ethylbenzophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dichloro-4'-ethylbenzophenone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzophenone derivatives, common choices include ethanol, n-hexane, or a mixed solvent system such as ethyl acetate/heptane.[1][2] The selection of the solvent is molecule-specific, and small-scale trials are recommended to determine the best option for your crude product.
Q2: What are the expected physical properties of pure this compound?
Q3: What are the common impurities in crude this compound?
A3: Crude this compound, typically synthesized via Friedel-Crafts acylation, may contain several impurities. These can include unreacted starting materials (ethylbenzene and 3,4-dichlorobenzoyl chloride), and isomers formed during the acylation reaction. The formation of ortho and meta isomers, in addition to the desired para-substituted product, is a common side reaction in Friedel-Crafts acylations.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely.[4] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4] If the yield is still low, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Test the solubility of a small amount of the compound in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) to find a suitable one. - Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated and cooling too quickly. - High concentration of impurities. | - Select a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step like column chromatography to remove significant impurities. |
| Crystals form too quickly. | - The solution is too concentrated. - The cooling process is too rapid. | - Add a small amount of extra hot solvent to the dissolved compound. - Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also slow down the cooling rate.[4] |
| No crystals form upon cooling. | - The solution is too dilute. - The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The recrystallized product is still impure (e.g., discolored, broad melting point). | - The chosen solvent did not effectively separate the impurities. - Impurities co-crystallized with the product. - The crystals were not washed properly. | - Try a different recrystallization solvent or a mixed solvent system. - Perform a second recrystallization. - For colored impurities, consider adding activated charcoal to the hot solution before filtration. - Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
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Analysis: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates a high degree of purity.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
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Dissolution: Dissolve the crude this compound in a minimum amount of boiling ethyl acetate (the "good" solvent).
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Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
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Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold mixed solvent or pure hexane for washing.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for inducing crystallization.
References
Technical Support Center: Synthesis of 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,4-Dichloro-4'-ethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] In this electrophilic aromatic substitution reaction, ethylbenzene is acylated using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]
Q2: What are the most common side reactions observed during this synthesis?
The most common side reactions in the Friedel-Crafts acylation of ethylbenzene include:
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Isomer formation: Acylation can occur at the ortho and meta positions of the ethylbenzene ring, leading to the formation of 2,4-dichloro-2'-ethylbenzophenone and 3,4-dichloro-3'-ethylbenzophenone isomers, in addition to the desired para product.[4]
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Polysubstitution: The product, this compound, is more reactive than the starting ethylbenzene, which can lead to a second acylation reaction, resulting in diacylated byproducts.
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Rearrangement of the ethyl group: Under the acidic conditions of the reaction, the ethyl group on the benzophenone product can potentially rearrange.
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Dealkylation-Realkylation: The presence of a strong Lewis acid can sometimes lead to the removal of the ethyl group from ethylbenzene and its subsequent reattachment at a different position or to another aromatic ring.
Q3: How can I minimize the formation of isomeric byproducts?
The ethyl group of ethylbenzene is an ortho, para-director.[4] While some ortho and meta isomer formation is often unavoidable, the para product is generally favored due to reduced steric hindrance.[4] To maximize the yield of the desired 4'-ethyl isomer, it is crucial to control the reaction temperature. Running the reaction at lower temperatures can increase the selectivity for the thermodynamically more stable para isomer.
Q4: What is the role of the Lewis acid catalyst, and how much should be used?
The Lewis acid, typically AlCl₃, activates the 3,4-dichlorobenzoyl chloride by coordinating to the carbonyl oxygen, which makes the acylium ion a better electrophile.[3] A stoichiometric amount of the catalyst is required because it forms a complex with the resulting ketone product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Loss of product during workup and purification. - Competing side reactions. | - Ensure all reagents are anhydrous, as moisture will deactivate the AlCl₃ catalyst. - Increase the reaction time or temperature, but monitor for increased byproduct formation. - Optimize the purification process (e.g., recrystallization solvent system, chromatography conditions). |
| Product is an oil or fails to crystallize | - Presence of isomeric impurities. - Residual solvent. | - Purify the crude product using column chromatography to separate the isomers. - Ensure all solvent is removed under vacuum after extraction. |
| Multiple spots on TLC after reaction | - Formation of isomeric byproducts. - Presence of unreacted starting materials. - Formation of polysubstituted byproducts. | - Use column chromatography for purification. - Confirm the identity of the spots by comparing with starting material TLCs and using techniques like GC-MS to identify the byproducts. |
| Dark reaction mixture | - Reaction temperature is too high, leading to decomposition. | - Maintain a lower reaction temperature, especially during the initial addition of reagents. |
Potential Side Products
| Compound | Expected GC-MS Characteristics |
| This compound (Desired Product) | - Major peak in the gas chromatogram. - Molecular ion peak corresponding to its mass. |
| 3,4-Dichloro-2'-ethylbenzophenone (ortho isomer) | - Elutes close to the main product on a non-polar GC column. - Similar mass spectrum to the desired product.[4] |
| 3,4-Dichloro-3'-ethylbenzophenone (meta isomer) | - Elutes close to the main product on a non-polar GC column. - Similar mass spectrum to the desired product.[4] |
| Di(3,4-dichlorobenzoyl)ethylbenzene | - Higher boiling point and longer retention time in GC. - Higher molecular weight observed in the mass spectrum. |
Experimental Protocol: Friedel-Crafts Acylation
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Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane), add 3,4-dichlorobenzoyl chloride at 0 °C.
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Addition of Ethylbenzene: Slowly add ethylbenzene to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway and Side Reactions
Caption: Friedel-Crafts acylation pathway and potential side reactions.
References
Technical Support Center: Overcoming Solubility Challenges with 3,4-Dichloro-4'-ethylbenzophenone in Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered with hydrophobic compounds like 3,4-Dichloro-4'-ethylbenzophenone during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting approach?
A1: Due to its hydrophobic nature, this compound is expected to have very low solubility in aqueous buffers. The standard initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into the final aqueous assay buffer to achieve the desired working concentration.
Q2: Which organic solvent should I choose for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[1][2] Other potential co-solvents include ethanol, methanol, and isopropanol. The choice of solvent can impact your specific assay, so it is crucial to consider the tolerance of your experimental system (e.g., cells, enzymes) to the chosen solvent.
Q3: What is the maximum concentration of an organic solvent, like DMSO, that I can use in my assay?
A3: The final concentration of the organic solvent in the assay should be kept as low as possible, typically below 1% (v/v), and often even lower (e.g., <0.1%).[2][3] High concentrations of organic solvents can negatively affect protein stability, enzyme activity, and cell viability.[1][2][3] It is essential to include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Q4: My compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are several strategies to address this:
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Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer.
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Use a different co-solvent: Some compounds are more soluble in specific organic solvents.
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Employ solubility enhancers: Consider the use of cyclodextrins or non-ionic surfactants (e.g., Pluronic® F-127, Tween® 80) in your assay buffer to improve solubility.[4][5]
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Prepare a solid dispersion: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate.[4][6][7]
Q5: Are there alternatives to using organic co-solvents?
A5: Yes, several alternative formulation strategies can be employed, especially for in vivo studies or sensitive in vitro assays:
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can be used to solubilize highly lipophilic compounds.[8][9]
-
Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[5][10]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Problem: Compound is insoluble in aqueous buffer.
| Possible Cause | Suggested Solution |
| High hydrophobicity of the compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). |
| Insufficient mixing or sonication. | Ensure thorough vortexing and/or sonication when preparing the stock solution. Gentle warming may also be attempted, but be cautious of compound stability. |
Problem: Compound precipitates from the stock solution upon dilution into the assay buffer.
| Possible Cause | Suggested Solution |
| The final concentration exceeds the solubility limit in the aqueous buffer. | Reduce the final concentration of the compound in the assay. |
| The organic solvent concentration is too high in the final dilution. | Prepare a more concentrated stock solution to minimize the volume added to the assay buffer. |
| The assay buffer composition (e.g., pH, salt concentration) is unfavorable for solubility. | Evaluate the effect of modifying the buffer pH or ionic strength on compound solubility. |
| The compound is crashing out of solution. | Add the stock solution to the assay buffer while vortexing to ensure rapid dispersion. |
Problem: Observed assay interference or toxicity.
| Possible Cause | Suggested Solution |
| The organic solvent is affecting the biological system (e.g., enzyme, cells). | Lower the final concentration of the organic solvent. Include a vehicle control to assess the solvent's effect. |
| The solubility-enhancing excipient (e.g., surfactant, cyclodextrin) is causing interference. | Run controls with the excipient alone to determine its impact on the assay. |
| The compound itself is cytotoxic or has off-target effects at the tested concentrations. | Perform a dose-response curve to determine the optimal non-toxic working concentration. |
Data Presentation
Table 1: Properties of Common Co-solvents for Preparing Stock Solutions
| Solvent | Properties | Advantages | Potential Disadvantages |
| DMSO | Water-miscible, aprotic | High solubilizing power for many hydrophobic compounds. | Can be toxic to cells at concentrations >1%.[3] May interfere with some enzyme assays.[1][2] |
| Ethanol | Water-miscible, protic | Less toxic than DMSO for many cell types. | May have lower solubilizing power for highly hydrophobic compounds compared to DMSO. Can affect some biological processes.[3] |
| Methanol | Water-miscible, protic | Good solvent for a range of compounds. | Can be toxic and may inhibit certain enzymes.[2] |
| Isopropanol | Water-miscible, protic | Can be a useful alternative to ethanol. | May have similar or slightly higher toxicity than ethanol in some systems. |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Application | Considerations |
| Co-solvents | Reduce the polarity of the aqueous medium.[5] | In vitro assays (cell-based, enzyme) | Potential for solvent-induced toxicity or assay interference.[1][2][3] |
| Cyclodextrins | Form inclusion complexes with the hydrophobic drug.[4][8] | In vitro and in vivo formulations | Can alter the free concentration of the drug; may have its own biological effects. |
| Surfactants | Form micelles that encapsulate the drug.[5] | In vitro assays, some formulations | Can denature proteins at high concentrations; potential for cell toxicity. |
| Solid Dispersions | Disperse the drug in a hydrophilic polymer matrix in an amorphous state.[4][6][7] | Oral drug delivery, some specialized in vitro uses | Requires more extensive formulation development. |
| Lipid-Based Systems | Solubilize the drug in a lipid carrier.[8][9] | Oral and parenteral drug delivery | Complex formulations; may not be suitable for simple in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Calculate the required mass: The molecular weight of this compound is 279.16 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 279.16 g/mol * 1000 mg/g = 2.79 mg
-
-
Weigh the compound: Accurately weigh 2.79 mg of this compound using an analytical balance.
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Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Assay Buffer
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Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions (if necessary): If preparing a low final concentration, it may be necessary to perform an intermediate dilution in DMSO or the assay buffer.
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Final dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For example, to prepare 1 mL of the working solution:
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Add 999 µL of your pre-warmed assay buffer to a sterile microcentrifuge tube.
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While vortexing the assay buffer, add 1 µL of the 10 mM stock solution. This rapid mixing helps to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of the assay buffer (final DMSO concentration of 0.1%).
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Use immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Visualizations
Caption: A typical experimental workflow for using a poorly soluble compound.
Caption: A decision tree for troubleshooting compound precipitation.
References
- 1. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,4-Dichloro-4'-ethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the 3,4-dichlorobenzoyl chloride, forming an acylium ion which then acts as an electrophile and attacks the electron-rich ethylbenzene ring.[3]
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this type of synthesis?
A2: Friedel-Crafts acylation offers several advantages. The acyl group formed on the benzophenone product is deactivating, which prevents further acylation reactions (polyacylation) on the same ring.[4] In contrast, the alkyl group introduced during alkylation is activating, often leading to multiple alkylations of the aromatic ring.[4] Additionally, the acylium ion in acylation is resonance-stabilized and less prone to the carbocation rearrangements that can occur during alkylation.[4]
Q3: What are the expected major and minor products in this reaction?
A3: The major product is the desired this compound, where the acylation occurs at the para position of the ethylbenzene ring. This is due to the ortho, para-directing effect of the ethyl group. However, a minor product, 3,4-Dichloro-2'-ethylbenzophenone (the ortho-isomer), may also be formed. The relative amounts of these isomers can be influenced by the reaction conditions.[5]
Q4: How can I purify the final product?
A4: Purification can typically be achieved through a series of steps. After the reaction is complete, the mixture is usually quenched with an acid/ice mixture to decompose the aluminum chloride complex. The organic layer is then separated, washed with a dilute base (like sodium hydroxide solution) to remove any unreacted acid chloride and acidic byproducts, followed by water and brine washes.[6] The solvent is then removed, and the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Use fresh, anhydrous aluminum chloride and handle it under inert conditions to prevent moisture exposure. |
| Deactivated starting material or presence of inhibiting functional groups. | Ensure the starting materials are pure and do not contain strongly deactivating groups. Friedel-Crafts reactions can fail with strongly deactivated aromatic rings.[4] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A typical procedure might involve heating under reflux for about 30 minutes to complete the reaction.[1] | |
| Formation of Multiple Products (Isomers) | Reaction conditions favoring ortho-substitution. | The ratio of para to ortho isomers can be influenced by the solvent and catalyst. For example, using a bulkier catalyst or a different solvent might increase para-selectivity.[5] |
| Rearrangement of the ethyl group (less common in acylation). | While less likely than in alkylation, ensure that the reaction conditions are not overly harsh, which could promote side reactions. | |
| Presence of Unreacted Starting Materials | Insufficient amount of catalyst. | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[4] Ensure at least one equivalent of AlCl₃ is used. |
| Short reaction time. | As mentioned, monitor the reaction by TLC and ensure it has gone to completion. | |
| Difficult Purification | Oily product that does not crystallize. | The presence of impurities, particularly isomers, can inhibit crystallization. Try to purify the crude product using column chromatography before attempting recrystallization. |
| Product is difficult to separate from the solvent. | Ensure the appropriate solvent is chosen for recrystallization, one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Below is a representative experimental protocol for the Friedel-Crafts acylation synthesis of this compound. This is a generalized procedure and may require optimization.
Synthesis of 3,4-Dichlorobenzoyl Chloride (Precursor)
A general method for preparing an aroyl chloride from the corresponding carboxylic acid involves reacting 3,4-dichlorobenzoic acid with oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF. The reaction is typically stirred at room temperature until completion. The resulting 3,4-dichlorobenzoyl chloride can then be used directly in the next step after removal of the solvent.[8]
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or dichloromethane).[5][9]
-
Reagent Addition: Cool the mixture in an ice bath. A solution of 3,4-dichlorobenzoyl chloride (1 equivalent) and ethylbenzene (1.5 to 2 equivalents) in the same solvent is added dropwise from the dropping funnel with stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux (e.g., at 60°C) for approximately 30 minutes to an hour to ensure the reaction goes to completion.[1] The progress should be monitored by TLC.
-
Workup: The reaction mixture is cooled and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Washing: The organic layer is separated. If dichloromethane was used, it is washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide solution, and finally with brine.[6]
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]
Data Presentation
The following table, adapted from studies on the benzoylation of chlorobenzene, illustrates how reaction conditions can influence the yield and isomer distribution in a Friedel-Crafts acylation. This data is provided to guide the optimization of the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Duration | para-isomer (%) | ortho-isomer (%) | meta-isomer (%) | Benzophenone (%) |
| AlCl₃ | Nitrobenzene | 25 | 8 days | 84-97 | 3-12 | 0.1-4 | 0-8 |
| AlCl₃ | Chlorobenzene | 100 | - | High para | Low ortho | - | - |
Table adapted from the study on the Friedel-Crafts benzoylation of chlorobenzene. The percentages represent the range of isomer distribution observed under various conditions.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Photodegradation of 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,4-Dichloro-4'-ethylbenzophenone under UV light.
Troubleshooting Guides
This section addresses specific issues that may arise during photodegradation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Degradation of this compound | Inadequate UV lamp intensity or incorrect wavelength. | Verify the lamp's specifications and ensure the emission spectrum is appropriate for inducing photolysis of the target compound. Use a radiometer to measure the light intensity at the sample position. |
| Low solubility of the compound in the reaction medium. | Prepare a stock solution in a suitable organic solvent like methanol before diluting it in the aqueous reaction medium to achieve the desired concentration.[1] | |
| The compound is resistant to direct photolysis. | Consider using advanced oxidation processes (AOPs) by adding catalysts such as TiO2, H2O2, or Fenton's reagent to generate highly reactive hydroxyl radicals that can enhance degradation.[1][2] | |
| Inconsistent or Irreproducible Degradation Rates | Fluctuations in UV lamp output. | Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output throughout the experiment if possible. |
| Variability in water matrix composition. | If using environmental water samples, be aware that dissolved organic matter and inorganic ions can act as photosensitizers or quenchers, affecting the degradation rate.[2] For baseline studies, use ultrapure water. | |
| Temperature fluctuations in the reactor. | Use a water bath or other temperature control system to maintain a constant temperature during the experiment, as reaction kinetics can be temperature-dependent.[1] | |
| Formation of Unexpected Degradation Products | Presence of impurities in the starting material or solvent. | Use high-purity solvents and characterize the starting material to ensure its purity. Run a blank experiment with the solvent alone to identify any potential interfering peaks. |
| Secondary reactions of initial degradation products. | Collect samples at shorter time intervals to identify transient intermediates and better understand the reaction pathway. | |
| Contamination from experimental setup. | Thoroughly clean all glassware and components of the photoreactor to avoid cross-contamination from previous experiments. | |
| Difficulty in Identifying Degradation Products | Low concentration of intermediates. | Use solid-phase extraction (SPE) to concentrate the samples before analysis.[3] |
| Co-elution of compounds in chromatography. | Optimize the chromatographic method (e.g., gradient, column type, mobile phase) to improve the separation of degradation products.[4] | |
| Inadequate sensitivity of the analytical instrument. | Employ a more sensitive detection method, such as tandem mass spectrometry (MS/MS), which can provide structural information for identification.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation kinetic model for this compound under UV light?
A1: The photodegradation of many benzophenone-type UV filters follows pseudo-first-order kinetics.[2][4] It is recommended to plot the natural logarithm of the concentration versus time to determine the rate constant.
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
A2: High-performance liquid chromatography (HPLC) coupled with a UV detector is suitable for quantifying the parent compound.[4] For the identification of degradation products, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are recommended.[4] Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) can offer even greater sensitivity and specificity.[6]
Q3: How can I enhance the degradation rate of this compound?
A3: Advanced Oxidation Processes (AOPs) can significantly accelerate degradation. Common AOPs include the addition of hydrogen peroxide (UV/H₂O₂), Fenton reagents (UV/Fe²⁺/H₂O₂), or photocatalysts like titanium dioxide (UV/TiO₂).[1][2] These methods generate highly reactive hydroxyl radicals that can effectively break down the molecule.
Q4: What are the likely initial degradation steps for this compound?
A4: Based on the degradation pathways of similar benzophenones, initial steps likely involve the cleavage of the carbonyl bridge, hydroxylation of the aromatic rings, and dechlorination. The ethyl group may also be oxidized.
Q5: How can I confirm the role of reactive oxygen species (ROS) in the degradation process?
A5: Scavenging experiments can be performed to identify the dominant ROS. For example, isopropanol or tert-butanol can be used to quench hydroxyl radicals, while sorbic acid can be used to quench excited triplet states.[7] A significant decrease in the degradation rate in the presence of a specific scavenger indicates the importance of the corresponding ROS.
Quantitative Data Summary
The following table summarizes degradation data for related benzophenone compounds, which can serve as a reference for experiments with this compound.
| Compound | Experimental Conditions | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Benzophenone-3 (BP-3) | UV/H₂O₂ | - | < 8 hours | [2] |
| Benzophenone-3 (BP-3) | UV/TiO₂ | 0.2 min⁻¹ (at 1 mg/L) | - | [1] |
| Benzophenone (BP) | UV/H₂O₂ | 0.025 min⁻¹ | - | [4] |
| 4,4'-Dihydroxy-benzophenone (HBP) | UV/H₂O₂ | 0.012 min⁻¹ | - | [4] |
| Benzophenone-4 (BP-4) | UV alone | Resistant | 17-99 hours | [2] |
| Benzophenone-4 (BP-4) | UV/Chlorine | 80% degradation in 10s | - | [8] |
Experimental Protocols
Protocol 1: General Photodegradation Experiment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the desired volume of the stock solution into ultrapure water to achieve the target concentration. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to minimize its effect on the reaction.
-
Photoreactor Setup: Place the solution in a quartz reactor to allow for UV light transmission. Use a magnetic stirrer to ensure the solution is well-mixed.[4]
-
UV Irradiation: Position a UV lamp (e.g., medium-pressure mercury lamp) to irradiate the solution. The distance between the lamp and the solution should be fixed.
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Sample Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV, to determine the concentration of this compound.
Protocol 2: Identification of Degradation Products using LC-MS
-
Sample Preparation: Collect samples at various time points during the photodegradation experiment. If necessary, concentrate the samples using solid-phase extraction (SPE) with a C18 cartridge.[3]
-
LC-MS Analysis: Inject the prepared samples into an LC-MS system. Use a C18 column and a mobile phase gradient of water and acetonitrile (both with a small amount of formic acid to improve ionization).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to detect a wider range of degradation products.
-
Data Analysis: Process the chromatograms and mass spectra to identify potential degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns.
Visualizations
References
- 1. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 8. Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-4'-ethylbenzophenone. The information provided is intended to assist in the removal of common impurities encountered during its synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities are typically other isomers of the product and side-products from the reaction. The Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride can lead to a mixture of products due to the directing effects of the substituents on both aromatic rings.
Common Impurities Include:
-
Positional Isomers: The acylation of ethylbenzene, which is an ortho-, para-directing group, can lead to the formation of the undesired ortho-acylated product, (3,4-Dichlorophenyl)(2-ethylphenyl)methanone.
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Di-acylated Products: Although the acyl group is deactivating, under certain reaction conditions, a second acylation of the ethylbenzene ring can occur, leading to di-acylated byproducts.
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Unreacted Starting Materials: Residual 3,4-dichlorobenzoyl chloride and ethylbenzene may be present if the reaction has not gone to completion.
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Products of Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) can promote other reactions, such as the rearrangement of the ethyl group or polymerization, leading to a complex mixture of impurities.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: An initial workup procedure is essential to remove the catalyst and acidic byproducts before further purification. This typically involves quenching the reaction mixture with ice-cold water and a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash. The organic solvent is then dried and evaporated to yield the crude product.
Q3: Which purification techniques are most effective for obtaining high-purity this compound?
A3: A combination of recrystallization and column chromatography is generally the most effective approach. Recrystallization is a cost-effective method for removing the bulk of the impurities, while column chromatography is excellent for separating closely related isomers and achieving very high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product "oils out" and does not crystallize. | The boiling point of the solvent is higher than the melting point of the impure product. The product is precipitating too quickly from a supersaturated solution. | Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point. Try a lower boiling point solvent. Ensure a slow cooling rate. |
| No crystals form upon cooling. | The solution is not saturated. The product is too soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. |
| Low recovery of the purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of isomers. | The mobile phase is too polar or not polar enough. The column is overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Reduce the amount of crude product loaded onto the column. |
| Product elutes too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Streaking or tailing of bands on the column. | The product is interacting too strongly with the stationary phase. The column was not packed properly. | Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. Ensure the column is packed uniformly without any air bubbles. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Based on the purification of similar benzophenone derivatives, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or heptane).
-
Procedure:
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Dissolve the crude this compound in a minimal amount of the hot polar solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
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Slowly add the hot non-polar solvent (e.g., hexane) to the filtrate until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
-
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis of the crude product. A typical starting point is a gradient elution from 100% hexane to 95:5 hexane:ethyl acetate.
-
Procedure:
-
Prepare the column by packing it with silica gel in the non-polar solvent.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel.
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Load the sample onto the top of the column.
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Elute the column with the chosen mobile phase, starting with the least polar solvent system.
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Collect fractions and monitor the elution of the product by TLC.
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Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
The following tables provide illustrative data for the purification of this compound. The exact values can vary depending on the specific reaction conditions and the scale of the experiment.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Hexane | 85 | 95-97 | 70-80 |
| Isopropanol/Heptane | 85 | 96-98 | 75-85 |
| Ethyl Acetate/Hexane | 85 | 95-97 | 65-75 |
Table 2: Column Chromatography Efficiency
| Mobile Phase (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Gradient 100:0 to 95:5 | 95 | >99 | 85-95 |
| Isocratic 98:2 | 95 | >99 | 80-90 |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification problems.
Troubleshooting guide for the scale-up of 3,4-Dichloro-4'-ethylbenzophenone production
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up production of 3,4-Dichloro-4'-ethylbenzophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Q2: What are the main reactants and catalysts involved?
The key components for this synthesis are:
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Ethylbenzene: The aromatic substrate that undergoes acylation.
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3,4-Dichlorobenzoyl chloride: The acylating agent.
-
Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst that activates the acyl chloride.
-
Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
Q3: What are the expected isomers of the final product?
The acylation of ethylbenzene is a directed electrophilic aromatic substitution. The ethyl group is an ortho-, para-directing activator. Therefore, the primary product will be the desired para-substituted isomer (this compound). However, the formation of the ortho-substituted isomer (3,4-Dichloro-2'-ethylbenzophenone) is also possible, though generally in smaller amounts due to steric hindrance. The meta-isomer is typically formed in negligible amounts.
Troubleshooting Guide
Low Yield
Q4: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a table outlining common causes and their respective solutions.
| Potential Cause | Explanation | Recommended Solution |
| Moisture in the reaction | The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture and will be deactivated by water. This is one of the most common reasons for low yields in Friedel-Crafts reactions. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and high-purity, anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | The AlCl₃ may be old or have been improperly stored, leading to deactivation. | Use a fresh, unopened container of anhydrous AlCl₃. |
| Insufficient Catalyst | An inadequate amount of AlCl₃ will result in incomplete activation of the 3,4-dichlorobenzoyl chloride. In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so slightly more than a stoichiometric amount is often required. | Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the 3,4-dichlorobenzoyl chloride. |
| Poor Quality Reactants | Impurities in ethylbenzene or 3,4-dichlorobenzoyl chloride can interfere with the reaction. | Use freshly distilled ethylbenzene and high-purity 3,4-dichlorobenzoyl chloride. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it is too high, it can promote side reactions and decomposition. | The reaction is typically started at a low temperature (0-5 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to reflux to drive the reaction to completion. Optimize the temperature profile for your specific scale. |
| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. |
Impurity Profile Issues
Q5: I am observing significant impurities in my product. What are the likely side products and how can I minimize them?
The primary impurities in this reaction are isomeric products and products of side reactions.
Isomeric Impurities:
As mentioned, the main isomeric impurity is the ortho-substituted product, 3,4-Dichloro-2'-ethylbenzophenone. While the para isomer is favored, the ratio can be influenced by reaction conditions.
-
Minimization Strategy: Lowering the reaction temperature can sometimes improve the selectivity for the para isomer. However, this may also decrease the overall reaction rate.
Side-Reaction Impurities:
A significant side product can be diethylbenzophenone . This arises from a transalkylation reaction where the ethyl group from one ethylbenzene molecule is transferred to another, forming diethylbenzene, which can then undergo acylation.[1]
-
Minimization Strategy: Using an excess of ethylbenzene can help to minimize this side reaction by increasing the probability of the acylium ion reacting with a mono-ethylated benzene.
Quantitative Data on Isomer and Side-Product Formation (Analogous Reaction):
The following table shows the product distribution from a similar Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, which can serve as a useful guide for what to expect in the synthesis of this compound.[1]
| Product | Isomer | Percentage of Product Mixture |
| Ethylbenzophenone | para (4'-ethyl) | 78% |
| meta (3'-ethyl) | 7% | |
| ortho (2'-ethyl) | 2% | |
| Diethylbenzophenone | - | 13% |
Q6: How can I effectively purify the final product to remove these impurities?
Purification of this compound can typically be achieved through the following methods:
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Recrystallization: This is often the most effective method for removing isomeric and other impurities on a large scale. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.
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Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
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Vacuum Distillation: Substituted benzophenones can often be purified by vacuum distillation.[2] This can be particularly useful for removing less volatile impurities.
Experimental Protocols
Synthesis of 3,4-Dichlorobenzoyl Chloride
3,4-Dichlorobenzoyl chloride is the key acylating agent and can be prepared from 3,4-dichlorobenzoic acid.
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a solution of 3,4-dichlorobenzoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride and a few drops of DMF) at 0 °C.
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Allow the mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
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The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC).
-
Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which can often be used in the next step without further purification.
Synthesis of this compound
Materials:
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Ethylbenzene
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3,4-Dichlorobenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap (e.g., a beaker with a sodium hydroxide solution).
-
Charge the flask with anhydrous AlCl₃ (1.1-1.3 equivalents) and anhydrous DCM.
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Cool the suspension to 0-5 °C in an ice bath.
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Add a solution of 3,4-dichlorobenzoyl chloride (1 equivalent) and ethylbenzene (1-2 equivalents) in anhydrous DCM dropwise from the dropping funnel to the stirred AlCl₃ suspension. Control the rate of addition to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture back down in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute HCl.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Friedel-Crafts acylation.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues.
References
Preventing dechlorination in 3,4-Dichloro-4'-ethylbenzophenone reactions
Welcome to the technical support center for reactions involving 3,4-Dichloro-4'-ethylbenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing unwanted dechlorination.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why does it occur with this compound?
A1: Dechlorination is an undesired side reaction where one or both chlorine atoms on the 3,4-dichlorobenzoyl moiety are replaced by a hydrogen atom. This typically occurs as a reductive hydrodehalogenation process. In the context of palladium-catalyzed cross-coupling reactions, this side reaction is often mediated by palladium hydride species that can form during the catalytic cycle. While aryl chlorides are generally less reactive to this reduction than bromides or iodides, the reaction conditions can promote this unwanted pathway.[1][2]
Q2: Which reaction types are most susceptible to causing dechlorination of my compound?
A2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are the most common contexts where dechlorination is observed as a significant competing pathway.[3][4] This is due to the potential for in-situ generation of hydride sources and palladium hydride intermediates.[3] Friedel-Crafts acylation reactions, which typically use a Lewis acid catalyst like AlCl₃, are less prone to causing dechlorination of the aromatic ring, as the mechanism does not involve hydride intermediates.[5][6] However, under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), degradation and side reactions can still occur.
Q3: Can I selectively react with one C-Cl bond over the other on the 3,4-dichlorophenyl ring?
A3: Achieving selective coupling at either the C-3 or C-4 position is challenging and highly dependent on the catalyst system and reaction conditions. Generally, the electronic and steric environment of the two chlorine atoms will influence their relative reactivity in oxidative addition to the palladium catalyst. For related dichloroarenes, ligand selection has been shown to influence site selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been used to control selectivity in the coupling of dichloropyridines.[7] Similar principles may be applicable, but would require specific experimental optimization.
Troubleshooting Guide: Dechlorination in Palladium-Catalyzed Reactions
Use this guide to diagnose and resolve issues with unwanted dechlorination during cross-coupling reactions involving this compound.
Problem: Significant formation of mono- or non-chlorinated benzophenone byproduct.
The following diagram outlines a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for palladium-catalyzed dechlorination.
Data Presentation: Catalyst and Ligand Effects
| Catalyst System Component | Effect on Dechlorination | Rationale | Recommended Alternatives |
| Palladium Precursor | Minor | The active Pd(0) species is formed in situ. However, precursors can influence catalyst activation and stability. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Major | Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[4] | Avoid: PPh₃, P(o-tol)₃Prefer: SPhos, XPhos, RuPhos, or N-Heterocyclic Carbene (NHC) ligands like IPr. |
| Base | Significant | Bases with β-hydrogens (e.g., alkoxides) or those that can generate hydride donors can increase dechlorination.[8] | Avoid: NaOEt, NaOtBuPrefer: K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent/Additives | Significant | Solvents like alcohols can serve as hydride sources.[9] Additives like formic acid or its salts will readily cause dechlorination.[1] | Avoid: Alcohols (unless as a dedicated reductant), FormatesPrefer: Toluene, Dioxane, THF, CPME |
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Suzuki Coupling to Minimize Dechlorination
This protocol provides a robust starting point for coupling an arylboronic acid to this compound at the C-4 position, designed to minimize dechlorination by using an appropriate ligand and base.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (Potassium phosphate), finely ground (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the Pd₂(dba)₃ and SPhos. Add a small amount of anhydrous dioxane and stir for 2 minutes. This pre-forms the active catalyst complex.
-
Reaction Assembly: Add the catalyst slurry to the main reaction vial. Rinse the catalyst vial with additional anhydrous dioxane and add to the main reaction.
-
Seal and Heat: Seal the reaction vial with a PTFE-lined cap. Purge the headspace with nitrogen or argon for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product. Check for the mass corresponding to the dechlorinated side-product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Disclaimer: This guide is intended for informational purposes and should be used as a starting point for experimental design. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
References
- 1. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing 3,4-Dichloro-4'-ethylbenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3,4-Dichloro-4'-ethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and humidity. Like other benzophenone derivatives, it can be susceptible to UV radiation, which can initiate degradation pathways.[1] The presence of chlorine atoms on the benzene ring also introduces the possibility of hydrolysis under humid conditions, potentially leading to the formation of acidic byproducts.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 15–25 °C.[2][3] The material should be kept in a tightly sealed container made of an inert material, such as amber glass, to protect it from light and moisture. For bulk storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q3: What type of container is most suitable for storing this compound?
A3: An amber glass bottle with a tightly fitting cap is the most suitable container for laboratory-scale storage. The amber color protects the compound from photolytic degradation. For larger quantities, stainless steel containers may be appropriate.[3] It is crucial to avoid plastic containers unless their compatibility has been thoroughly tested, as plasticizers or other components may leach into the compound or the container may degrade upon contact.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection may reveal changes in color (e.g., yellowing) or the physical state of the material. However, the most reliable way to assess degradation is through analytical techniques. A change in the purity of the sample, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a key indicator of degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Q5: Are there any known incompatible materials that should be avoided during storage or handling?
A5: Avoid strong oxidizing agents, strong bases, and excessive heat. Benzophenone derivatives can react with these substances. Also, as a chlorinated compound, it should not be stored with alkali metals due to the risk of a violent reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperature. | Discard the sample if visual degradation is significant. If the change is minor, re-test the purity of the sample using a validated analytical method (see Experimental Protocols) before use. Ensure future storage is in a cool, dry, and dark place in a tightly sealed, appropriate container. |
| Decreased purity observed in analytical testing (e.g., HPLC, GC) | Chemical degradation has occurred. | If the purity is below the required specification for your experiment, the sample should not be used. Consider re-purification if possible and if the impurities are identified and known to not interfere with your application. Review storage conditions and handling procedures to prevent further degradation of new samples. |
| Inconsistent experimental results using the same batch of compound | Non-homogeneity of the sample due to localized degradation or improper sampling. | Thoroughly mix the sample before taking a portion for your experiment. If inconsistencies persist, it is a strong indicator of degradation, and the batch should be re-evaluated for purity. |
| pH of a solution of the compound in a protic solvent becomes acidic over time | Hydrolysis of the chloro-substituents. | This indicates the presence of moisture during storage. The compound should be stored in a desiccated environment. If the compound is to be used in a solution for an extended period, consider using an aprotic solvent if compatible with your experimental design. |
Stability Data Summary
| Condition | Temperature | Humidity | Light Condition | Expected Stability (General Guideline) |
| Recommended Storage | 15-25°C | <40% RH | Dark (in amber container) | High (stable for >2 years) |
| Accelerated Storage | 40°C | 75% RH | Dark | Moderate (potential for degradation over months) |
| Forced Degradation (Thermal) | >60°C | Ambient | Dark | Low (degradation expected within days to weeks) |
| Forced Degradation (Photolytic) | Ambient | Ambient | UV light exposure | Low (significant degradation expected within hours to days) |
| Forced Degradation (Hydrolytic) | Ambient | High (>80% RH) | Dark | Moderate to Low (depends on pH) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting the presence of degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound (of known purity)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same concentration.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and then the sample solution.
-
Record the chromatograms and integrate the peak areas.
5. Calculation of Purity:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a reference standard is not available (assuming all components have a similar response factor).
-
% Purity = (Area_sample / Area_total) * 100
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
2. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
3. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify any new peaks, which represent degradation products.
-
The analytical method is considered "stability-indicating" if it can separate the main peak from all the degradation product peaks.
-
For further characterization, the degradation products can be analyzed by LC-MS to determine their mass and potential structure.[7]
Visualizations
Caption: Logical relationship for maintaining stability.
Caption: Experimental workflow for stability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Purity Analysis of 3,4-Dichloro-4'-ethylbenzophenone by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical factor that directly impacts the quality, safety, and efficacy of the final drug product.[1] 3,4-Dichloro-4'-ethylbenzophenone, as a key intermediate, requires rigorous purity assessment to ensure that impurities are minimized to acceptable levels, thereby preventing the propagation of unwanted by-products into the API.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4]
This guide provides a comparative analysis of HPLC for the purity assessment of this compound against other analytical techniques. It includes a detailed experimental protocol for a recommended HPLC method and supporting data based on the analysis of related benzophenone derivatives.
Comparison of Analytical Techniques for Purity Determination
While HPLC is a preferred method for purity analysis of pharmaceutical intermediates, other techniques can also be employed.[1][3] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Limitations | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | High resolution and sensitivity for separating complex mixtures.[4] Quantitative accuracy and precision.[4] Versatile with various detectors (UV, MS).[3] | Requires method development. Different impurities may have different response factors with UV detection.[5] | Highly Recommended. Ideal for quantifying both known and unknown impurities with high sensitivity and specificity. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[4] | Excellent for analyzing volatile and thermally stable compounds.[2] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[3] | Potentially Suitable. The compound's volatility would need to be assessed. May be useful for specific volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of analytes on a thin layer of adsorbent material.[6][7] | Simple, rapid, and cost-effective for qualitative analysis.[7] Good for monitoring reaction progress. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.[6] | Suitable for preliminary analysis. Can be used for rapid screening and as a complementary technique. |
| Melting Point Determination | A pure substance has a sharp and defined melting point. Impurities broaden the melting point range.[6][8] | Simple and inexpensive.[8] | Only indicates the presence of impurities, not their identity or quantity. Not suitable for amorphous or liquid samples.[8] | Suitable as a basic purity check. A sharp melting point is an indicator of high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[6] | Can identify and quantify impurities without the need for reference standards (qNMR).[7] Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires more complex instrumentation and expertise. | Highly valuable for structural confirmation and impurity identification. Can be used to complement HPLC data. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule.[6] | Rapid and non-destructive. Good for confirming the identity of the main compound. | Limited use for quantifying impurities unless they have unique and strong absorption bands. | Suitable for identity confirmation. Not a primary method for purity quantification. |
High-Performance Liquid Chromatography (HPLC) Method
The following is a recommended HPLC method for the purity analysis of this compound, based on established methods for related benzophenone derivatives.[9][10][11]
Experimental Protocol
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Performance Characteristics
The following table summarizes the expected performance of a well-developed HPLC method for the analysis of benzophenone derivatives, based on published data.[9][10]
Table 2: Representative HPLC Method Performance for Benzophenone Derivatives
| Parameter | Typical Value | Significance |
| Linearity (r²) | > 0.998[9] | Indicates a direct proportional relationship between concentration and detector response over a defined range. |
| Precision (RSD%) | < 2% | Measures the closeness of repeated measurements, indicating the method's reproducibility. |
| Limit of Detection (LOD) | 0.001 - 0.1 ng/g[9] | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.003 - 0.3 ng/g[10] | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | 90 - 110% | The percentage of the true amount of a substance that is detected, indicating the method's accuracy. |
Visualizing the Analytical Workflow and Comparison
To better illustrate the processes involved, the following diagrams outline the HPLC analytical workflow and the logical comparison between HPLC and other analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Photochemical Reactivity of 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzophenone Photochemistry
Benzophenones are a class of aromatic ketones widely utilized in organic synthesis, polymer chemistry, and as photoinitiators. Their photochemical reactivity is primarily governed by the excitation of the carbonyl group to a triplet state upon absorption of UV radiation. This excited state can then undergo several key reactions, most notably hydrogen abstraction and Norrish Type I and Type II reactions. The nature and position of substituents on the phenyl rings significantly influence the efficiency and pathway of these photoreactions.
Expected Reactivity of 3,4-Dichloro-4'-ethylbenzophenone
The reactivity of this compound is predicted to be a balance of the effects of its substituents. The two chlorine atoms on one phenyl ring are electron-withdrawing, which generally increases the reactivity of the triplet state towards hydrogen abstraction. Conversely, the ethyl group on the other phenyl ring is electron-donating, which can influence the energy of the excited state and potentially offer a site for intramolecular reactions.
Key Photochemical Pathways:
-
Intermolecular Hydrogen Abstraction: The excited triplet state of this compound is expected to readily abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent like isopropanol) to form a ketyl radical. The presence of electron-withdrawing chlorine atoms is anticipated to enhance the rate of this process compared to unsubstituted benzophenone.
-
Norrish Type Reactions:
-
Norrish Type I (α-cleavage): This reaction involves the cleavage of the bond between the carbonyl carbon and one of the phenyl rings. While possible, Norrish Type I reactions are generally less favorable for diaryl ketones like benzophenones compared to aliphatic ketones.
-
Norrish Type II Reaction: This intramolecular reaction requires the abstraction of a γ-hydrogen atom. In this compound, the ethyl group provides accessible γ-hydrogens. Therefore, a Norrish Type II reaction, leading to the formation of an enol intermediate and subsequent cleavage or cyclization (Yang cyclization), is a plausible pathway.[1][2]
-
Comparative Reactivity Data
The following table summarizes known photochemical data for benzophenone and some of its derivatives to provide a basis for qualitative comparison.
| Compound | Reaction Type | Quantum Yield (Φ) | Rate Constant (k) | Solvent | Reference |
| Benzophenone | Photoreduction | 0.9 - 1.0 | ~10^6 M-1s-1 (for H-abstraction from benzhydrol) | Benzene | [General textbook knowledge] |
| Benzophenone | Photoreduction | Low and irreproducible | Not specified | Water | [3] |
| Halogenated Benzophenones | Hydroxyl Photosubstitution | Efficiency varies with halogen and position | Not specified | Not specified | [3] |
| Oxybenzone | Transformation with aqueous chlorine | k(1,OxY) = 306 ± 81 M-1s-1 | Not applicable | Water | [4] |
| Dioxybenzone | Transformation with aqueous chlorine | k(1,DiOxY) = 154 ± 76 M-1s-1 | Not applicable | Water | [4] |
Note: The data presented is for illustrative purposes and may not be directly comparable due to varying experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Ethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylbenzene in dichloromethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Add 3,4-dichlorobenzoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as hexane to yield pure this compound.
General Protocol for Photochemical Reactivity Studies
This protocol outlines a general procedure for studying the photoreduction of benzophenones.
Materials:
-
Substituted benzophenone (e.g., this compound)
-
Isopropanol (as hydrogen donor and solvent)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Prepare a solution of the benzophenone derivative in isopropanol of a known concentration in the quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiate the solution with the UV lamp. The reaction temperature should be controlled using a water bath.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Analyze the aliquots using GC-MS or HPLC to monitor the disappearance of the starting material and the formation of products (e.g., the corresponding benzopinacol from photoreduction).
-
The quantum yield can be determined by using a chemical actinometer under identical conditions.
Visualizations
Caption: General photochemical pathways of benzophenones.
Caption: Workflow for synthesis and photoreactivity analysis.
References
A Comparative Analysis of the Biological Activity of 3,4-Dichloro-4'-ethylbenzophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for 3,4-Dichloro-4'-ethylbenzophenone is limited in publicly available scientific literature, this guide provides a comparative analysis of its potential activities based on the known biological effects of its structural analogs. This document summarizes the reported cytotoxic and anti-inflammatory activities of various benzophenone derivatives, offering insights into the potential therapeutic applications of this class of compounds. Detailed experimental protocols for key biological assays are also provided to facilitate further research.
Comparative Biological Activity of Benzophenone Analogs
The biological activity of benzophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Halogenation and alkylation, as seen in this compound, are common modifications explored in the development of therapeutic agents. The following tables summarize the reported cytotoxic and anti-inflammatory activities of various benzophenone analogs.
Table 1: Cytotoxic Activity of Benzophenone Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 2,4',6-trihydroxy-4-methoxy-benzophenone-2-O-β-d-glucoside derivative (Compound 18) | Esophageal, Stomach, and Prostate Cancer Cell Lines | < 10 | [1] |
| Substituted 1,4-naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15) | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1 - 3 | [2] |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | Prostate Cancer (CWR-22, PC-3), Bone Marrow (HS-5) | 2.5 (CWR-22, PC-3), 25 (HS-5) | [3] |
Table 2: Anti-inflammatory Activity of Benzophenone Analogs
| Compound/Analog | Assay | Activity | Reference |
| Glucoside Benzophenones (Analog of Ketoprofen) | COX-1 and COX-2 Inhibition | Selective COX-2 inhibition by glucoside; Selective COX-1 inhibition by aglycone | [4] |
| 2-(2,4-dichlorophenoxy)phenylacetic acid (Fenclofenac) | Carrageenan-induced rat paw edema | Anti-inflammatory, antinociceptive, and antipyretic properties | [5] |
| 2,4'-dihydroxybenzophenone (DHP) | LPS-induced inflammation in macrophages and zebrafish | Inhibition of pro-inflammatory mediators (iNOS, TNF-α, IL-12) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. Below are protocols for commonly used assays in the evaluation of cytotoxic and anti-inflammatory potential.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Signaling Pathways
The biological effects of benzophenone analogs are often mediated through their interaction with specific signaling pathways. While the exact mechanisms of this compound are unknown, related compounds have been shown to modulate pathways involved in inflammation and cell proliferation.
Caption: Potential anti-inflammatory signaling pathways modulated by benzophenone analogs.
Conclusion
The available evidence suggests that benzophenone derivatives represent a versatile scaffold for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The cytotoxic and anti-inflammatory activities are highly dependent on the substitution patterns of the phenyl rings. While direct experimental data on this compound is currently lacking, the information gathered on its analogs provides a strong rationale for its synthesis and biological evaluation. Further structure-activity relationship (SAR) studies are warranted to elucidate the precise contribution of the 3,4-dichloro and 4'-ethyl substitutions to the overall biological activity profile and to identify lead compounds with improved potency and selectivity. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future investigations into this promising class of molecules.
References
- 1. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,4-Dichloro-4'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common synthetic routes for the preparation of 3,4-Dichloro-4'-ethylbenzophenone, a valuable intermediate in pharmaceutical and materials science research. The routes compared are the classical Friedel-Crafts acylation, the modern Suzuki-Miyaura cross-coupling, and the versatile Grignard reaction. Each method is evaluated based on reaction efficiency, substrate scope, and operational complexity, with supporting experimental protocols and comparative data.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for each synthetic route. The data for the target molecule, this compound, are estimated based on analogous reactions reported in the literature.
| Metric | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Estimated Yield | ~60%[1] | ~65%[2] | ~35%[3] |
| Estimated Purity | >95% (after chromatography) | >98% (after chromatography) | ~90% (after chromatography) |
| Reaction Time | 4-6 hours | 12-24 hours | 2-4 hours |
| Key Reagents | 3,4-Dichlorobenzoyl chloride, Ethylbenzene, AlCl₃ | 3,4-Dichlorophenylboronic acid, 4-Ethylbenzoyl chloride, Pd catalyst, Base | 4-Ethylbromobenzene, Mg, 3,4-Dichlorobenzoyl chloride |
| Primary Side Products | Isomeric products (ortho, meta), Polyacylation products | Homocoupling products, Protodeboronation products | Tertiary alcohol, Wurtz coupling products |
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This method involves the electrophilic acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using a Lewis acid catalyst.
Materials:
-
3,4-Dichlorobenzoyl chloride (1.0 eq)
-
Ethylbenzene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethylbenzene in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add anhydrous AlCl₃.
-
Add 3,4-dichlorobenzoyl chloride dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction provides a modern alternative with high functional group tolerance.
Materials:
-
3,4-Dichlorophenylboronic acid (1.0 eq)
-
4-Ethylbenzoyl chloride (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
In a round-bottom flask, combine 3,4-dichlorophenylboronic acid, 4-ethylbenzoyl chloride, Pd(OAc)₂, and PPh₃.
-
Add anhydrous toluene and an aqueous solution of K₂CO₃.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Route 3: Grignard Reaction
This classical organometallic approach involves the reaction of a Grignard reagent with an acyl chloride.
Materials:
-
4-Ethylbromobenzene (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3,4-Dichlorobenzoyl chloride (1.0 eq)
-
Saturated ammonium chloride solution
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 4-ethylbromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizations
Logical Workflow for Synthesis Route Selection
References
Comparative study of catalysts for 3,4-Dichloro-4'-ethylbenzophenone synthesis
A comparative analysis of catalysts for the synthesis of 3,4-Dichloro-4'-ethylbenzophenone, a key intermediate in various chemical industries, is crucial for optimizing reaction efficiency and product yield. This guide provides a detailed comparison of various catalysts, primarily focusing on Lewis acids, which are commonly employed in the Friedel-Crafts acylation reaction—the principal method for synthesizing benzophenone derivatives.
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride. The choice of catalyst is paramount in this reaction, as it influences the reaction rate, selectivity, and overall yield.
Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Conditions | Reference |
| Aluminum Chloride (AlCl₃) | 87% | Aromatic hydrocarbon/water binary solvent | [1][2] |
| Zinc Chloride (ZnCl₂) | 80-87% | Aromatic hydrocarbon/water binary solvent | [1][2] |
| Thionyl Chloride (SOCl₂) | 80-87% | Aromatic hydrocarbon/water binary solvent | [1][2] |
| Iron(III) Chloride (FeCl₃) | Good to Excellent (up to 97% for other benzophenones) | Ionic liquid (BmimCl-FeCl₃) as dual catalyst-solvent | [3] |
Note: The yields presented are for the synthesis of 2,3,4-trihydroxybenzophenone and other benzophenone derivatives, serving as a proxy for the expected performance in the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions.
Key Insights from Catalyst Comparison:
-
Aluminum Chloride (AlCl₃): Traditionally one of the most common and effective catalysts for Friedel-Crafts reactions.[4][5][6] It is a strong Lewis acid that effectively promotes the formation of the acylium ion intermediate.
-
Zinc Chloride (ZnCl₂): A milder Lewis acid compared to AlCl₃, which can sometimes offer better selectivity and milder reaction conditions.[1][2][4]
-
Thionyl Chloride (SOCl₂): Also demonstrated high yields in the synthesis of a substituted benzophenone, indicating its potential as an effective catalyst.[1][2]
-
Iron(III) Chloride (FeCl₃): Particularly effective when used in conjunction with ionic liquids, which can act as both a solvent and a co-catalyst, leading to high yields and simplified product isolation.[3]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following is a generalized experimental protocol for the synthesis of a benzophenone derivative via Friedel-Crafts acylation. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Ethylbenzene
-
3,4-Dichlorobenzoyl chloride
-
Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂, FeCl₃)
-
Anhydrous Solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for workup)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add 3,4-dichlorobenzoyl chloride to the stirred suspension.
-
Add ethylbenzene dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (this will require optimization). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizing the Process
To better understand the synthesis and experimental workflow, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
A Researcher's Guide to Antibody Cross-Reactivity Analysis of 3,4-Dichloro-4'-ethylbenzophenone Derivatives
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies against 3,4-Dichloro-4'-ethylbenzophenone and its derivatives. The following sections detail the experimental protocols, data presentation, and conceptual frameworks necessary for researchers, scientists, and drug development professionals engaged in immunoassays for small molecules.
Introduction
This compound is a small molecule for which specific antibodies can be developed for detection and quantification. A critical aspect of antibody development is characterizing its specificity, particularly its cross-reactivity with structurally similar compounds. Cross-reactivity analysis determines the extent to which an antibody binds to molecules other than its target antigen. This is crucial for validating the accuracy and reliability of an immunoassay. This guide outlines a systematic approach to evaluating the cross-reactivity of antibodies against derivatives of this compound.
Experimental Approach: Hapten Synthesis and Immunoassay Development
To generate antibodies against small molecules like this compound, which are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The small molecule in this context is referred to as a hapten. The synthesis of a hapten involves introducing a spacer arm with a reactive functional group (e.g., a carboxylic acid) to the benzophenone structure, allowing for its conjugation to the carrier protein.[1][2] This hapten-protein conjugate is then used to immunize an animal to produce antibodies.
The most common method for evaluating antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, the target analyte (this compound) in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes in preparing for and conducting a cross-reactivity study.
Caption: Workflow for immunogen preparation and antibody production.
Caption: Experimental workflow for a competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a general procedure for assessing the cross-reactivity of an antibody against derivatives of this compound. Optimization of concentrations and incubation times is recommended for specific antibodies and reagents.
-
Plate Coating: Dilute the capture antibody to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate twice with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate twice. Add 50 µL of the standard solution of this compound or one of its derivatives (the competitor) at various concentrations to the appropriate wells. Then, add 50 µL of the enzyme-conjugated hapten at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB for HRP-conjugated antibodies) to each well.[3] Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of OD versus the concentration of this compound. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity (CR) of each derivative is calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of the derivative) x 100
Data Presentation: Cross-Reactivity Comparison
The results of the cross-reactivity analysis should be summarized in a clear and concise table. This allows for easy comparison of the antibody's specificity for different derivatives.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 10.5 | 100 |
| Derivative A | (Structure of A) | 25.2 | 41.7 |
| Derivative B | (Structure of B) | 150.8 | 7.0 |
| Derivative C | (Structure of C) | >1000 | <1.0 |
| Unrelated Compound | (Structure) | >1000 | <1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The evaluation of antibody cross-reactivity is a fundamental step in the development and validation of immunoassays for small molecules such as this compound. By following a systematic approach involving hapten synthesis, competitive ELISA, and structured data analysis, researchers can thoroughly characterize the specificity of their antibodies. This ensures the development of robust and reliable assays for accurate detection and quantification in various research and diagnostic applications.
References
Benchmarking the Photostability of 3,4-Dichloro-4'-ethylbenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photostability of 3,4-Dichloro-4'-ethylbenzophenone against other structurally related benzophenone derivatives. The information presented herein is supported by experimental data from scientific literature and established photostability testing protocols, offering a valuable resource for researchers in drug development and materials science.
Comparative Photostability Data
| Compound | Structure | Photostability Parameter | Value | Reference |
| Benzophenone | C₁₃H₁₀O | Photodegradation in the presence of H₂O₂ | Half-life of 5.3 min under optimal conditions[1] | [1] |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | Photodegradation induced by UV-light | Not specified, but noted to degrade[2] | [2] |
| Benzophenone-3 (Oxybenzone) | C₁₄H₁₂O₃ | Photodegradation in water | Persistent after 24h of simulated sunlight[3] | [3] |
| 3,4-Dichlorobenzophenone | C₁₃H₈Cl₂O | Not specified | Data not available | |
| 4-Ethylbenzophenone | C₁₅H₁₄O | Not specified | Data not available |
Note: The photostability of a compound can be significantly influenced by the experimental conditions, including the solvent, light source, and presence of other substances.
Experimental Protocols for Photostability Benchmarking
To ensure reliable and comparable data, a standardized experimental protocol for assessing photostability is crucial. The following methodology is based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products."[4][5]
Sample Preparation
-
Solid State: For solid-state photostability testing, a representative sample of this compound should be placed in a chemically inert and transparent container.[4][5] The sample should be spread in a thin layer to ensure uniform light exposure.[6] A "dark control" sample, wrapped in aluminum foil to protect it from light, must be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[6][7]
-
Solution State: A solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile, methanol, or a mixture thereof) at a known concentration. The solution should be placed in a chemically inert and transparent container, such as a quartz cuvette. A dark control sample of the same solution should be prepared and stored under identical conditions but shielded from light.
Irradiation Conditions
The samples should be exposed to a light source that provides a combination of visible and ultraviolet (UV) light. According to ICH Q1B guidelines, the total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[4][5] The light source can be a xenon arc lamp or a metal halide lamp, designed to simulate natural sunlight.[5] The temperature of the samples should be monitored and controlled to minimize the effect of heat on degradation.
Analytical Methodology
The extent of photodegradation should be quantified using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used for the separation of benzophenone derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The detection wavelength should be set at the absorption maximum of this compound. A PDA detector can be used to monitor the entire UV spectrum and detect potential degradation products.
-
-
Analysis: The concentration of this compound in the exposed and dark control samples should be determined at various time points. The percentage of degradation can be calculated by comparing the peak area of the analyte in the exposed sample to that in the dark control. The formation of any degradation products should also be monitored.
Visualizing the Process and Pathway
To better understand the experimental process and the potential chemical transformations, the following diagrams are provided.
The proposed photodegradation pathway for this compound is based on the well-established photochemical behavior of benzophenones. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable excited triplet state. This triplet state is a powerful hydrogen abstractor and can react with solvent molecules or potentially intramolecularly with the ethyl group to form a ketyl radical. This radical intermediate can then undergo various reactions, leading to the formation of different degradation products. The presence of chlorine atoms on one of the phenyl rings may also influence the degradation pathway, potentially leading to dehalogenation reactions under certain conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 2 - Sample Preparation [atlas-mts.com]
- 7. 3 Important Photostability Testing Factors [sampled.com]
In Silico Toxicity Profile of 3,4-Dichloro-4'-ethylbenzophenone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted toxicity of 3,4-Dichloro-4'-ethylbenzophenone based on various in silico models. Due to the absence of experimental toxicity data for this specific compound, this report leverages computational predictions and compares them with available experimental data for structurally similar compounds, namely 4-ethylbenzophenone and 3,4-dichlorobenzophenone. This approach, known as read-across, is a cornerstone of modern computational toxicology.
In Silico Toxicity Predictions for this compound
The following table summarizes the predicted toxicity endpoints for this compound using a panel of widely recognized in silico toxicity prediction platforms. These tools employ various methodologies, including quantitative structure-activity relationship (QSAR) models, expert rule-based systems, and machine learning algorithms to estimate the likelihood of adverse effects.
Table 1: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction Tool | Prediction | Confidence/Alert |
| Acute Oral Toxicity | ProTox-II | Class IV (Harmful if swallowed) | High |
| Lazar | Predicted LD50 (rat): 550 mg/kg | Moderate | |
| Hepatotoxicity | ProTox-II | Active | High |
| Mutagenicity | OSIRIS Property Explorer | High Risk | Alert for potential DNA damage |
| Toxtree | Positive (Alert for potential mutagenicity) | Structural alert identified | |
| Tumorigenicity | OSIRIS Property Explorer | High Risk | Alert for potential carcinogenicity |
| Irritant Effects | OSIRIS Property Explorer | Medium Risk | Potential for skin/eye irritation |
| Toxtree | Positive (Skin and eye irritant) | Structural alert identified | |
| Reproductive Effects | OSIRIS Property Explorer | High Risk | Alert for potential reproductive toxicity |
| Endocrine Disruption | ProTox-II | Active (Estrogen Receptor Agonist) | High |
Experimental Data for Structurally Similar Compounds
To provide context to the in silico predictions, the following table presents available experimental toxicity data for structurally related compounds. This data serves as a benchmark for evaluating the plausibility of the computational predictions.
Table 2: Experimental Toxicity Data for Analogue Compounds
| Compound | Toxicity Endpoint | Species | Result | Reference |
| 4-Ethylbenzophenone | Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg | --INVALID-LINK-- |
| Skin Irritation | Rabbit | Irritating | --INVALID-LINK-- | |
| 3,4-Dichlorobenzophenone | Acute Oral Toxicity (LD50) | Rat | 1380 mg/kg | --INVALID-LINK-- |
| Skin Irritation | Rabbit | Irritating | --INVALID-LINK-- | |
| Eye Irritation | Rabbit | Irritating | --INVALID-LINK-- | |
| Benzophenone | Carcinogenicity | Rat, Mouse | Some evidence of carcinogenic activity | [1] |
| Endocrine Disruption | Fish | Endocrine balance and reproduction affected | [2] | |
| Benzophenone Derivatives | Mutagenicity (Ames Test) | S. typhimurium | Some derivatives show mutagenic potential | [3][4][5] |
Experimental Protocols
A generalized workflow for in silico toxicity prediction was followed to generate the data presented in Table 1.
General In Silico Toxicity Prediction Protocol:
-
Compound Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl) was obtained from a chemical database.
-
Tool Selection: A suite of freely available and validated in silico toxicity prediction tools were selected, including ProTox-II, OSIRIS Property Explorer, and Toxtree. These tools cover a range of prediction methodologies.
-
Prediction Execution: The SMILES string was submitted to each online prediction server.
-
Endpoint Analysis: Predictions for key toxicological endpoints such as acute toxicity, organ-specific toxicity (hepatotoxicity), genotoxicity (mutagenicity), carcinogenicity (tumorigenicity), local irritation, and endocrine disruption were collected.
-
Data Curation: The prediction outcomes, along with any associated confidence scores or structural alerts, were recorded and compiled.
Visualizing In Silico and Biological Pathways
The following diagrams illustrate the typical workflow for in silico toxicity prediction and a potential signaling pathway that may be affected by benzophenone derivatives.
References
- 1. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]
- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 5. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the crystal structures of substituted benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of substituted benzophenones, offering insights into the influence of various functional groups on their three-dimensional arrangements. The information presented is supported by experimental data from crystallographic studies, intended to aid in the understanding of structure-property relationships relevant to materials science and drug design.
Introduction
Benzophenone and its derivatives are a class of organic compounds with a diaryl ketone scaffold that are of significant interest in medicinal chemistry, polymer science, and photochemistry. The substitution pattern on the phenyl rings of the benzophenone core profoundly influences its molecular conformation and crystal packing, which in turn dictates its physicochemical properties such as melting point, solubility, and biological activity. Understanding these structural variations at the atomic level is crucial for the rational design of new materials and therapeutic agents. This guide summarizes key crystallographic data and experimental methodologies for a selection of substituted benzophenones, highlighting the structural impact of different substituents.
Data Presentation: Crystallographic Parameters of Substituted Benzophenones
The following table summarizes the unit cell parameters and key torsional angles for a selection of substituted benzophenones. The dihedral angle (τ) between the two phenyl rings is a critical parameter for describing the overall conformation of the molecule.
| Compound | Formula | Substituent(s) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (τ) ° |
| Benzophenone | C13H10O | None | Orthorhombic | P2₁2₁2₁ | 10.28 | 12.12 | 7.99 | 90 | 90 | 90 | 56 |
| 4-Hydroxybenzophenone | C13H10O2 | 4-OH | Monoclinic | P2₁/c | 11.23 | 5.89 | 15.48 | 90 | 107.4 | 90 | 52.3 |
| 4-Methoxybenzophenone | C14H12O2 | 4-OCH₃ | Monoclinic | P2₁/c | 12.87 | 5.86 | 14.88 | 90 | 99.8 | 90 | 54.7 |
| 4-Aminobenzophenone | C13H11NO | 4-NH₂ | Orthorhombic | Pca2₁ | 12.56 | 7.65 | 10.89 | 90 | 90 | 90 | 53.1 |
| 4-Nitrobenzophenone | C13H9NO3 | 4-NO₂ | Monoclinic | P2₁/c | 11.98 | 6.13 | 14.65 | 90 | 102.3 | 90 | 58.2 |
| 4-Chlorobenzophenone | C13H9ClO | 4-Cl | Monoclinic | P2₁/c | 12.91 | 5.83 | 14.07 | 90 | 100.2 | 90 | 55.6 |
| 4,4'-Dihydroxybenzophenone | C13H10O3 | 4-OH, 4'-OH | Orthorhombic | Pccn | 18.04 | 11.89 | 9.45 | 90 | 90 | 90 | 48.9 |
| 4,4'-Dichlorobenzophenone | C13H8Cl2O | 4-Cl, 4'-Cl | Monoclinic | C2/c | 12.24 | 11.98 | 7.98 | 90 | 108.4 | 90 | 50.1 |
| 2-Aminobenzophenone | C13H11NO | 2-NH₂ | Monoclinic | P2₁/c | 8.65 | 12.01 | 10.23 | 90 | 109.8 | 90 | 59.7 |
Note: The crystallographic data presented above are compiled from various sources and may have been determined under different experimental conditions.
Analysis of Structural Trends
The introduction of substituents onto the benzophenone scaffold leads to noticeable changes in the crystal packing and molecular conformation.
-
Electron-donating groups such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, particularly at the para position, tend to decrease the dihedral angle between the phenyl rings compared to unsubstituted benzophenone. This can be attributed to the formation of intermolecular hydrogen bonds and other favorable packing interactions. For instance, in 4,4'-dihydroxybenzophenone, extensive hydrogen bonding networks lead to a more planar conformation.
-
Electron-withdrawing groups like the nitro group (-NO₂) can lead to a larger dihedral angle, as seen in 4-nitrobenzophenone. This is likely due to a combination of steric and electronic effects that influence the crystal packing.
-
Halogen substituents , such as chlorine (-Cl), have a more moderate effect on the dihedral angle. The crystal packing in these cases is often influenced by halogen-halogen and halogen-π interactions.
-
Positional Isomerism: The position of the substituent is also critical. For example, an amino group at the 2-position (ortho) in 2-aminobenzophenone results in a larger dihedral angle compared to the 4-amino (para) isomer, likely due to steric hindrance.
Experimental Protocols
Synthesis of Substituted Benzophenones
1. Friedel-Crafts Acylation: This is a common method for synthesizing benzophenones.[1]
-
Procedure: To a solution of a substituted benzene in a suitable solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added.[1] A substituted benzoyl chloride is then added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for several hours until completion. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
2. Fries Rearrangement: This method is particularly useful for the synthesis of hydroxybenzophenones.[2]
-
Procedure: A phenyl ester is heated with a Lewis acid catalyst (e.g., aluminum chloride).[2] The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring. The reaction temperature can influence the ratio of ortho and para isomers. After the reaction is complete, the mixture is cooled and treated with dilute acid to decompose the aluminum chloride complex. The product is then extracted and purified.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown from solution.[3][4]
-
Slow Evaporation Method: A purified sample of the substituted benzophenone is dissolved in a suitable solvent or a mixture of solvents to form a nearly saturated solution.[3] The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container at a constant temperature. Over time, the solvent slowly evaporates, leading to the formation of single crystals.[3]
-
Slow Cooling Method: A saturated solution of the compound is prepared at an elevated temperature.[4] The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals.[4]
Single Crystal X-ray Diffraction
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of substituted benzophenones.
Conclusion
The crystal structures of substituted benzophenones are highly sensitive to the nature and position of the substituents on the phenyl rings. Electron-donating and electron-withdrawing groups, as well as steric effects, play a crucial role in determining the molecular conformation, particularly the dihedral angle between the phenyl rings, and the overall crystal packing. The systematic analysis of these structures provides valuable insights for the design of new benzophenone derivatives with tailored properties for various applications in drug development and materials science. Further studies on a wider range of derivatives will continue to enhance our understanding of the subtle interplay of intermolecular forces that govern the solid-state architecture of these versatile molecules.
References
- 1. 4-Nitrobenzophenone CAS#: 1144-74-7 [m.chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dichloro-4'-ethylbenzophenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 3,4-Dichloro-4'-ethylbenzophenone, a compound requiring careful handling due to its potential health and environmental risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C15H12Cl2O | [1] |
| Molecular Weight | 279.16 g/mol | [1] |
| Boiling Point | 407.2 ± 45.0 °C (Predicted) | [1] |
| Density | 1.244 ± 0.06 g/cm3 (Predicted) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its classification as a suspected carcinogen and its toxicity to aquatic life.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The following protocol outlines the required steps for its safe disposal:
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or partially-used this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, properly labeled hazardous waste container.[5] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[7] Do not mix this waste with other solvent streams unless they are compatible.[6]
-
Contaminated Labware: Glassware and other lab materials that have come into contact with the compound should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous waste. For glassware, a triple rinse with a suitable solvent (e.g., acetone, ethanol) can be effective. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[6] The date the container was first used for waste accumulation should also be clearly visible.[6]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be at or near the point of waste generation and away from general laboratory traffic.[5] Ensure secondary containment is in place to capture any potential leaks.[3] Containers must be kept closed at all times, except when adding waste.[6]
3. Disposal Arrangement:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form, either online or in hard copy, to your EHS department.
4. Record Keeping:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for the management of hazardous laboratory chemicals. Key principles from various guidelines have been synthesized, including:
-
Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to achieve the desired scientific outcome, thereby reducing the volume of waste generated.[9]
-
Segregation of Incompatible Wastes: While not detailed for this specific compound, a general principle is to never mix incompatible waste streams to avoid dangerous chemical reactions.[6]
-
Container Integrity: Regularly inspect waste containers for any signs of degradation or leakage.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling 3,4-Dichloro-4'-ethylbenzophenone
This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dichloro-4'-ethylbenzophenone in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Always inspect gloves for tears or holes before use and change them frequently.
-
Lab Coat/Gown: A long-sleeved lab coat or an impermeable gown should be worn to protect the skin and clothing.[1][3]
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.[2]
-
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[1] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][4]
II. Health Hazard Information
-
Eye Irritation: May cause serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]
-
Long-term Effects: Some benzophenone derivatives are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5]
III. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H12Cl2O |
| Molecular Weight | 279.16 g/mol |
| Boiling Point | 407.2 ± 45.0 °C (Predicted) |
| Density | 1.244 ± 0.06 g/cm3 (Predicted) |
(Source: ChemicalBook)[6]
IV. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including chemical-resistant gloves, when handling the container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed when not in use.[7]
2. Weighing and Preparation:
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
-
Ensure all necessary PPE is worn correctly before handling the compound.
3. Experimental Use:
-
Handle the compound in a well-ventilated area, preferably within a fume hood.
-
Avoid generating dust.
-
Keep containers closed when not actively in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. Spills and Leaks:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal.[1]
-
Avoid raising dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
V. First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
VI. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, weighing papers, etc.), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous chemical waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1]
VII. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
